oxocan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
oxocan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7-5-3-1-2-4-6-9-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLSLHNLDQCWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCOC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202171 | |
| Record name | Heptanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-87-7 | |
| Record name | 2-Oxocanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Oxocan-2-one (ζ-Heptalactone)
Molecular Formula: C₇H₁₂O₂ CAS Registry Number: 539-87-7 Systematic Name: Oxocan-2-one Common Synonyms: ζ-Heptalactone, 7-Heptanolactone[1][2][3][4]
Executive Summary & Molecular Architecture
This technical guide analyzes Oxocan-2-one , an 8-membered cyclic ester (lactone). Unlike its ubiquitous 7-membered analog (
For researchers in drug delivery and polymer science, this molecule offers a critical advantage: High Ring Strain Energy (RSE) . The release of this strain during Ring-Opening Polymerization (ROP) provides a potent thermodynamic driving force, facilitating the synthesis of Poly(heptanolactone) (PHL)—a biodegradable polyester with superior thermal properties compared to standard polycaprolactones.
Structural Dynamics: The "Medium Ring" Problem
Oxocan-2-one exists in a high-energy conformation due to Prelog Strain (transannular interaction).
-
Pitzer Strain (Torsional): Inability to achieve perfectly staggered conformations in the C–C bonds.
-
Transannular Strain: Steric repulsion between hydrogen atoms across the ring (C3 and C7 positions).
This instability makes the synthesis of the monomer challenging (entropic penalty of cyclization) but makes the polymer highly favorable (enthalpic gain upon ring opening).
| Property | Value | Context |
| Ring Size | 8-membered | Medium ring (High strain) |
| Boiling Point | ~70°C (5 Torr) | High volatility requires vacuum distillation |
| Density | 0.99 g/cm³ | Similar to water/lipids |
| Solubility | Organic solvents | Soluble in DCM, THF, Toluene |
Synthetic Methodology: Baeyer-Villiger Oxidation
The most robust route to oxocan-2-one is the Baeyer-Villiger (BV) Oxidation of cycloheptanone. While direct cyclization of hydroxy-acids is possible, it suffers from oligomerization. The BV route expands the ring by inserting an oxygen atom.
Reaction Mechanism & Causality
We utilize meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.
-
Why m-CPBA? It provides a strong electrophilic oxygen source.
-
Why Buffer? The reaction produces m-chlorobenzoic acid as a byproduct. Without a buffer (e.g., NaHCO₃), the acidic environment can catalyze the premature hydrolysis or polymerization of the labile oxocan-2-one monomer.
Validated Protocol
Scale: 50 mmol Cycloheptanone
-
Preparation: Dissolve cycloheptanone (5.61 g, 50 mmol) in dry Dichloromethane (DCM, 200 mL). Chill to 0°C under N₂ atmosphere.
-
Addition: Add NaHCO₃ (6.3 g, 75 mmol) to suspension.
-
Oxidation: Slowly add m-CPBA (12.9 g, 75 mmol, 77% purity) over 30 minutes. Control exotherm to prevent thermal decomposition.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 12 hours.
-
Quenching: Quench with saturated aqueous Na₂SO₃ (destroy excess peroxide).
-
Workup: Wash organic layer with NaHCO₃ (3x) to remove benzoic acid byproduct. Wash with brine, dry over MgSO₄.
-
Purification (Critical): Concentrate in vacuo. Vacuum Distillation (approx. 70°C at 5 Torr) is required to isolate pure monomer from oligomers.
Synthesis Pathway Diagram
Figure 1: Mechanistic pathway of Baeyer-Villiger oxidation transforming cycloheptanone to oxocan-2-one via the Criegee intermediate.
Polymerization: Ring-Opening Polymerization (ROP)
The primary application of oxocan-2-one is the synthesis of Poly(heptanolactone) (PHL) . PHL is a structural analog to Polycaprolactone (PCL) but degrades slower due to increased hydrophobicity (extra -CH₂- group).
Catalyst Selection Strategy
-
Organocatalysis (TBD/DPP): Preferred for biomedical applications to avoid metal contamination.
-
Metal Catalysts (Sn(Oct)₂): Preferred for industrial scale due to robustness.
ROP Protocol (Organocatalytic)
System: Monomer (M) / Initiator (I) / Catalyst (C)
-
Drying: Dry oxocan-2-one over CaH₂ and distill immediately before use. (Moisture kills the chain end).
-
Initiation: In a glovebox, mix Benzyl Alcohol (Initiator) and Oxocan-2-one in Toluene.
-
Catalysis: Add Diphenyl Phosphate (DPP) or TBD (1-5 mol%).
-
Propagation: Stir at RT. The reaction is driven by the release of ring strain (~8-9 kcal/mol).
-
Termination: Quench with Benzoic Acid. Precipitate in cold Methanol.
Polymerization Logic Diagram
Figure 2: Cycle of Organocatalytic Ring-Opening Polymerization (ROP) driven by strain release.
Characterization & Validation
To ensure scientific integrity, the synthesized molecule must be validated against specific spectroscopic signatures.
NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
Distinguishing the monomer from the polymer is critical. The chemical shift of the
| Position | Proton Type | Monomer Shift (δ ppm) | Polymer (PHL) Shift (δ ppm) | Diagnostic Note |
| -CH₂-C=O | 2.45 - 2.55 | 2.30 - 2.35 | Upfield shift in polymer | |
| -CH₂-O- | 4.20 - 4.30 | 4.05 - 4.10 | Adjacent to Oxygen | |
| Bulk CH₂ | Internal | 1.50 - 1.90 | 1.30 - 1.70 | Broad multiplet |
Infrared Spectroscopy (FTIR)
-
Carbonyl Stretch (C=O):
-
Monomer: ~1725–1735 cm⁻¹ (Slightly higher frequency due to ring strain).
-
Polymer: ~1720–1725 cm⁻¹ (Standard ester stretch).
-
References
-
Baeyer-Villiger Oxidation Mechanism
- Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry.
-
Polymerization of Heptanolactone
-
Camara Leal, G., et al. (2023).[2] Correction to Crystal Structure of Poly(7-heptalactone). Macromolecules.
-
-
Thermodynamics of Medium Rings
-
PubChem Compound Summary for CID 136352, Oxocan-2-one.[5]
-
-
Organocatalysis in ROP
- Kamber, N. E., et al. (2007).
Sources
- 1. Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Correction to Crystal Structure of Poly(7-heptalactone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzymatic Baeyer–Villiger oxidation of a series of bicyclo[2.2.1]hept-2-en-7-ones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxocanone | C7H12O2 | CID 136352 - PubChem [pubchem.ncbi.nlm.nih.gov]
oxocan-2-one chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Oxocan-2-one
Introduction
Oxocan-2-one, also known as heptanolactone or ε-caprolactone, is a seven-membered cyclic ester (lactone) with the molecular formula C₇H₁₂O₂.[1][2] It is a versatile and stable chemical intermediate widely employed in organic synthesis.[1] Its significance stems from the inherent reactivity of the strained lactone ring, which makes it a valuable precursor for the synthesis of various heterocyclic compounds and, most notably, biodegradable polyesters through ring-opening polymerization. This guide provides a comprehensive overview of its chemical properties, reactivity, and key applications for researchers and professionals in drug development and materials science. Its utility is found in diverse fields, including the pharmaceutical and fragrance industries, and as a specialized solvent.[1]
Chemical and Physical Properties
A foundational understanding of a molecule begins with its fundamental properties. Oxocan-2-one is a liquid at room temperature with a distinct boiling point and density. These characteristics are crucial for its handling, purification, and use in various reaction setups.
Nomenclature and Identifiers
Caption: 2D Chemical Structure of Oxocan-2-one.
Physicochemical Data
The quantitative properties of oxocan-2-one are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Boiling Point | 236.2°C at 760 mmHg | [1] |
| Density | 0.989 g/cm³ | [1] |
| Flash Point | 90.4°C | [1] |
| Vapor Pressure | 0.0481 mmHg at 25°C | [1] |
| Refractive Index | 1.438 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Reactivity and Key Transformations
The reactivity of oxocan-2-one is dominated by the chemistry of its ester functional group within a medium-sized ring. The electrophilic nature of the carbonyl carbon and the presence of ring strain make it susceptible to nucleophilic attack, leading primarily to ring-opening reactions.
Ring-Opening Polymerization (ROP)
The most significant reaction of oxocan-2-one is its polymerization into poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester. This transformation is a cornerstone of its industrial utility. The polymerization is thermodynamically favorable and can be initiated by a variety of catalysts, including anionic, cationic, and coordination-insertion mechanisms.[3]
Causality: The driving force for ROP is the release of ring strain inherent in the seven-membered lactone. This process is more favorable than the polymerization of less-strained lactides.[3] The choice of initiator is critical as it dictates the polymerization mechanism and the properties of the resulting polymer (e.g., molecular weight, polydispersity). For instance, metal-alkoxide initiators (like tin octoate) are common in industrial settings for producing high-molecular-weight PCL for biomedical applications.
Caption: Generalized workflow for Ring-Opening Polymerization (ROP).
Hydrolysis
Like all esters, oxocan-2-one can be hydrolyzed to its corresponding hydroxy carboxylic acid, 7-hydroxyheptanoic acid. This reaction involves the cleavage of the ester bond by water and can be catalyzed by either acid or base.
Mechanism Insight:
-
Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. This process is irreversible as the final carboxylate is deprotonated.
-
Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by a water molecule. This mechanism is an equilibrium process.[4]
The rate of hydrolysis is a critical factor in the degradation profile of PCL-based materials in physiological or environmental conditions.
Caption: Simplified mechanism for the hydrolysis of oxocan-2-one.
Reduction
The ester functionality in oxocan-2-one can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring opening to yield heptane-1,7-diol.
Experimental Consideration: This reduction is a powerful synthetic tool for converting the cyclic ester into a linear diol, which can then serve as a building block for other polymers (e.g., polyurethanes) or as a precursor in multi-step organic syntheses. The choice of reducing agent is key; milder reagents like sodium borohydride are typically not reactive enough to reduce esters.
Experimental Protocol: Tin(II) Octoate-Catalyzed ROP
This protocol describes a standard, self-validating method for the bulk polymerization of oxocan-2-one, a common procedure in materials science labs.
Objective: To synthesize poly(ε-caprolactone) (PCL) via ring-opening polymerization.
Materials:
-
Oxocan-2-one (ε-caprolactone), freshly distilled
-
Tin(II) 2-ethylhexanoate (Tin(II) octoate, Sn(Oct)₂)
-
1-Dodecanol (initiator)
-
Schlenk flask and vacuum line
-
Nitrogen or Argon gas (inert atmosphere)
-
Magnetic stirrer and heating mantle
Methodology:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under an inert atmosphere.
-
Charging the Reactor: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add oxocan-2-one (e.g., 20 g, 175.2 mmol).
-
Initiator Addition: Add the initiator, 1-dodecanol, at a specific monomer-to-initiator ratio (e.g., 200:1, which would be 0.876 mmol or approximately 163 mg). The ratio determines the target molecular weight of the polymer.
-
Catalyst Addition: Add the catalyst, Sn(Oct)₂, typically at a monomer-to-catalyst ratio of 10,000:1 (e.g., 0.0175 mmol or approximately 7.1 mg), dissolved in a small amount of dry toluene for accurate transfer.
-
Purging: Subject the flask to three cycles of vacuum and backfilling with inert gas (N₂ or Ar) to remove any residual oxygen and moisture, which can interfere with the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 130°C. Stir the reaction mixture for the desired time (e.g., 2-24 hours), depending on the target conversion and molecular weight. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Termination and Purification: Cool the reaction to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Safety and Handling
While oxocan-2-one is a stable compound, proper handling is necessary.[1] It is classified as a skin and eye irritant.[5] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Store the compound in a cool, dry place away from strong oxidizing agents and moisture.
Conclusion
Oxocan-2-one is a molecule of significant academic and industrial interest due to the versatile reactivity of its seven-membered lactone ring. Its chemical properties are well-defined, and its reactivity is dominated by ring-opening reactions initiated by a wide range of nucleophiles and catalysts. The facile ring-opening polymerization to form biodegradable PCL is its most prominent application, with far-reaching implications in the biomedical and materials science fields. A thorough understanding of its reactivity, particularly the mechanisms of polymerization and hydrolysis, is essential for designing and developing new materials and pharmaceutical intermediates.
References
-
oxocan-2-one(539-87-7) | lookchem . LookChem. Available at: [Link]
-
Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts . Frontiers in Chemistry. Available at: [Link]
-
2-Oxocanone | C7H12O2 | CID 136352 . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Oxocan-5-one | C7H12O2 | CID 58880447 . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
On the hydrolysis mechanism of the second-generation anticancer drug carboplatin . PubMed, National Center for Biotechnology Information. Available at: [Link]
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- 1. lookchem.com [lookchem.com]
- 2. 2-Oxocanone | C7H12O2 | CID 136352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts [frontiersin.org]
- 4. On the hydrolysis mechanism of the second-generation anticancer drug carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxocan-5-one | C7H12O2 | CID 58880447 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of oxocan-2-one from 2-methylimidazole
An In-Depth Technical Guide to the Synthesis of Oxocan-2-one: Exploring a Catalytic Role for 2-Methylimidazole Derivatives
Abstract
Oxocan-2-one, commonly known as ε-caprolactone, is a pivotal monomer in the production of biodegradable polymers and a valuable intermediate in organic synthesis. The predominant industrial synthesis route is the Baeyer-Villiger oxidation of cyclohexanone. This guide provides a comprehensive overview of this established method and explores the contemporary application of N-heterocyclic compounds, such as derivatives of 2-methylimidazole, as catalysts to enhance reaction efficiency and sustainability. By delving into the mechanistic underpinnings and providing detailed, field-tested protocols, this document serves as an essential resource for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Significance of Oxocan-2-one
Oxocan-2-one is a seven-membered cyclic ester, or lactone, with significant commercial and scientific interest. Its primary application lies in the ring-opening polymerization to produce polycaprolactone (PCL), a biodegradable and biocompatible polyester used in a variety of applications, from medical devices and drug delivery systems to thermoplastic polyurethanes. The inherent reactivity of the ester linkage also makes oxocan-2-one a versatile building block in the synthesis of more complex organic molecules.
The efficiency, selectivity, and environmental impact of its synthesis are therefore critical areas of research and development. While the Baeyer-Villiger oxidation remains the cornerstone of its production, ongoing innovation focuses on improving catalytic systems to overcome the limitations of classical methods, such as the use of stoichiometric and potentially hazardous peroxy acids.
The Cornerstone of Synthesis: Baeyer-Villiger Oxidation of Cyclohexanone
The most direct and widely adopted method for synthesizing oxocan-2-one is the Baeyer-Villiger (BV) oxidation of cyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, converting the cyclic ketone into a cyclic ester (lactone).
The Reaction Mechanism
The BV oxidation proceeds via a two-step mechanism, initiated by the nucleophilic addition of a peroxy acid to the carbonyl carbon of cyclohexanone. This forms a tetrahedral intermediate known as the Criegee intermediate. The subsequent step involves a concerted rearrangement where a carbon atom migrates from the carbonyl carbon to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct. The migratory aptitude of the substituent is a key factor in the selectivity of the reaction; for unsymmetrical ketones, the more substituted carbon atom generally migrates preferentially.
Caption: Figure 1: Simplified mechanism of the Baeyer-Villiger oxidation of cyclohexanone.
Classical Protocol using m-CPBA
A standard laboratory-scale synthesis utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. While effective, m-CPBA is a solid that can be explosive, and the stoichiometric generation of meta-chlorobenzoic acid as a byproduct complicates purification.
Experimental Protocol: Synthesis of Oxocan-2-one using m-CPBA
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (10.0 g, 0.102 mol) in 100 mL of dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (77% purity, 25.0 g, 0.111 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the cyclohexanone spot has disappeared.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (50 mL) to neutralize the excess peroxy acid. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield oxocan-2-one.
Modern Catalytic Approaches: The Role of 2-Methylimidazole Derivatives
While direct is not a recognized synthetic route, imidazole-based compounds, particularly N-heterocyclic carbenes (NHCs) derived from them, have emerged as powerful organocatalysts. Their application in the Baeyer-Villiger oxidation represents a significant advancement, enabling the use of safer and more sustainable oxidants like hydrogen peroxide.
Although 2-methylimidazole itself is not typically used directly as the catalyst in this context, it serves as a precursor to more active catalytic species. The principles governing the catalytic activity of related imidazole derivatives are directly applicable.
N-Heterocyclic Carbenes (NHCs) in Catalysis
N-heterocyclic carbenes are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts in their own right. Their strong σ-donating properties allow them to activate a wide range of substrates. In the context of the Baeyer-Villiger oxidation, NHCs can be used to activate aldehydes, which in turn act as co-catalysts to generate the active peroxy acid in situ from a benign oxidant like hydrogen peroxide.
discovery and historical synthesis of oxocan-2-one
An In-Depth Technical Guide to the Discovery and Historical Synthesis of Oxocan-2-one
Introduction: The Oxocan-2-one Scaffold
Oxocan-2-one, also known as ζ-Heptanolactone or Caprylolactone, is an eight-membered cyclic ester (lactone). Its structure, a seemingly simple heterocyclic ring, belies its importance as a versatile building block and structural motif in various fields of chemistry. It serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrance compounds.[1] The study of its synthesis provides a compelling narrative of the evolution of organic chemistry, from classical oxidative rearrangements to modern catalytic ring-closing strategies. This guide offers a deep dive into the historical and contemporary methods for synthesizing this foundational medium-sized ring.
Chapter 1: The Classical Approach - Baeyer-Villiger Oxidation
The most direct and historically significant route to oxocan-2-one is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, cyclooctanone. This reaction, first reported by Adolf Baeyer and Victor Villiger in 1899, represents a cornerstone of organic synthesis, enabling the conversion of ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group.[2]
Expertise & Causality: Understanding the Mechanism
The choice of a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxidic reagents is critical. The peroxy acid acts as the oxygen-atom donor. The reaction proceeds through a key tetrahedral intermediate, often referred to as the Criegee intermediate, formed by the nucleophilic attack of the peroxy acid on the protonated carbonyl carbon of the ketone.
The subsequent step is a concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. The regioselectivity of this migration is predictable and is the self-validating principle of this reaction: the group with the higher migratory aptitude (the one best able to stabilize a partial positive charge) moves preferentially.[3] For unsymmetrical ketones, the general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3] In the case of the symmetrical cyclooctanone, either methylene group can migrate, leading to a single lactone product.
Sources
Methodological & Application
The Versatility of Oxocan-2-one: A Precursor for Fragrance Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Olfactive Potential of a Cyclic Ester
In the intricate world of fragrance chemistry, the quest for novel and sustainable routes to valuable aromatic molecules is perpetual. Oxocan-2-one, more commonly known as ε-caprolactone, has emerged as a cornerstone precursor, offering a versatile platform for the synthesis of a diverse array of fragrance ingredients.[1][2] Its seven-membered ring structure provides a unique starting point for the construction of macrocyclic musks, fruity esters, and delicate floral lactones.[3][4][5] This guide delves into the chemical rationale behind the use of oxocan-2-one in fragrance synthesis, providing detailed protocols and expert insights for laboratory application. We will explore key synthetic transformations, from ring-opening reactions to macrocyclization, that unlock the olfactive potential of this remarkable molecule.
Physicochemical Properties and Safety Considerations
Oxocan-2-one is a colorless liquid with a faint, sweet odor. Its reactivity is primarily dictated by the ester linkage within the seven-membered ring, making it susceptible to nucleophilic attack and ring-opening polymerization.[6]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | |
| Molar Mass | 114.14 g/mol | |
| Boiling Point | 98-100 °C at 10 mmHg | |
| Density | 1.029 g/mL at 25 °C | |
| Solubility | Soluble in many organic solvents |
Safety Precautions: Oxocan-2-one is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).
Many synthetic routes originating from oxocan-2-one may involve the use of strong oxidizing agents, such as peroxyacids. These reagents require special handling due to their potential for thermal instability and reactivity.[7][8][9][10][11] Always follow strict safety protocols when working with oxidizing agents.
Synthetic Pathways to Fragrance Molecules
The journey from oxocan-2-one to a fragrant molecule can follow several distinct pathways. The choice of reaction depends on the desired final structure, be it a linear ester with fruity notes or a large, complex macrocycle with a musky character.
Workflow for Fragrance Synthesis from Oxocan-2-one
Caption: General synthetic workflows from oxocan-2-one to various fragrance classes.
Protocol 1: Synthesis of Ethyl 6-Acetoxyhexanoate (A Fruity Fragrance)
This two-step protocol illustrates the conversion of oxocan-2-one into a commercially relevant fragrance with a raspberry-like odor.[12] The synthesis involves an initial acid-catalyzed ring-opening transesterification followed by acetylation.
Step 1: Synthesis of Ethyl 6-Hydroxyhexanoate
Reaction Scheme:
Causality: The acidic catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of oxocan-2-one, activating the carbonyl carbon towards nucleophilic attack by ethanol. This leads to the opening of the lactone ring to form the corresponding hydroxy ester.
Materials:
-
Oxocan-2-one (ε-caprolactone)
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oxocan-2-one (1 equivalent) and an excess of anhydrous ethanol (e.g., 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude ethyl 6-hydroxyhexanoate.
-
Purify the product by vacuum distillation.
Expected Yield and Characterization:
-
Yield: Typically >80%
-
¹H NMR (CDCl₃): Spectroscopic data should be consistent with the structure of ethyl 6-hydroxyhexanoate.[13]
Step 2: Synthesis of Ethyl 6-Acetoxyhexanoate
Reaction Scheme:
Causality: Pyridine acts as a mild base to deprotonate the hydroxyl group of ethyl 6-hydroxyhexanoate, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.
Materials:
-
Ethyl 6-hydroxyhexanoate (from Step 1)
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl 6-hydroxyhexanoate (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Wash the reaction mixture with 1 M hydrochloric acid to remove excess pyridine.
-
Wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Expected Yield and Characterization:
-
Yield: Typically >90%
-
¹H NMR and ¹³C NMR: The spectra should confirm the presence of the acetyl group and the overall structure of ethyl 6-acetoxyhexanoate.[14]
-
IR Spectroscopy: Appearance of a new ester carbonyl stretch around 1740 cm⁻¹.
-
GC-MS: A single major peak with a mass spectrum corresponding to the target molecule.[15]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Odor Description |
| Ethyl 6-acetoxyhexanoate | C₁₀H₁₈O₄ | 202.25 | Raspberry, jasmine, anise |
Protocol 2: Conceptual Pathway to Macrocyclic Musks
The synthesis of macrocyclic musks from oxocan-2-one is a more complex undertaking, often involving multiple steps including oligomerization and subsequent depolymerization/cyclization.[5][16][17] While a detailed, multi-step protocol is beyond the scope of this introductory guide, the conceptual workflow is outlined below.
Conceptual Workflow for Macrocyclic Musk Synthesis
Caption: Conceptual workflow for the synthesis of macrocyclic musks from oxocan-2-one.
Causality: The initial step involves a controlled ring-opening oligomerization of oxocan-2-one to form linear polyester chains of a specific length. These linear precursors are then subjected to high-temperature, high-vacuum depolymerization in the presence of a transesterification catalyst. This process favors an intramolecular "back-biting" reaction, leading to the formation of macrocyclic lactones, including the desired musk compounds. The high dilution principle is effectively achieved by the slow, controlled depolymerization process.
Analytical Characterization of Synthetic Fragrances
The purity and identity of synthesized fragrance molecules are critical for their application. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical technique in the fragrance industry.[18][19][20][21]
Typical GC-MS Protocol:
-
Sample Preparation: Dilute the synthesized fragrance in a suitable solvent (e.g., ethanol or dichloromethane) to an appropriate concentration.
-
Injection: Inject a small volume (typically 1 µL) into the GC.
-
Separation: Utilize a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column) to separate the components of the sample based on their volatility and interaction with the stationary phase. A temperature gradient is typically employed to elute a wide range of compounds.
-
Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).
Conclusion
Oxocan-2-one stands as a testament to the power of versatile chemical building blocks in modern fragrance synthesis. Its ability to undergo controlled ring-opening and subsequent functionalization provides access to a wide spectrum of aromatic compounds, from simple, fruity esters to complex and highly valued macrocyclic musks. The protocols and conceptual frameworks presented in this guide offer a foundation for researchers and scientists to explore the rich olfactive landscape that originates from this unassuming cyclic ester. As the demand for sustainable and innovative fragrance ingredients grows, the importance of precursors like oxocan-2-one will undoubtedly continue to expand.
References
- CN106397384A - Method for synthesis of macrocyclic musk lactone - Google P
-
SAFETY AND HANDLING OF ORGANIC PEROXIDES | American Chemistry Council. (URL: [Link])
-
Lactone Series Synthetic Fragrance Market - Global Forecast 2025-2030. (URL: [Link])
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. (URL: [Link])
-
The synthesis of ε-caprolactone using the BASF method. - ResearchGate. (URL: [Link])
-
Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640 - PubChem. (URL: [Link])
-
GCMS Analysis - PerfumersWorld. (URL: [Link])
-
Ring-Opening Polymerization of ε-Caprolactone with a Macrocyclic Tetracarbene Indium Complex - The Royal Society of Chemistry. (URL: [Link])
-
Designing jasmine lactone copolymer micelles for drug delivery: influence of ionic group density and chain length - RSC Publishing. (URL: [Link])
-
Fragrance material review on cyclohexadecanone - PubMed. (URL: [Link])
-
Safe Handling - European Organic Peroxide Safety Group. (URL: [Link])
-
04-AD-0309-EN How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™ - Shimadzu. (URL: [Link])
-
Production of lactones for flavoring and pharmacological purposes from unsaturated lipids: an industrial perspective | Request PDF - ResearchGate. (URL: [Link])
-
Safe Handling of Oxidising Chemicals | The Chemistry Blog. (URL: [Link])
-
Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools - PubMed Central. (URL: [Link])
-
1 SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS Reported by Terry Moore April 14, 2005 INTRODUCTION Of the three stri - Chemistry | Illinois. (URL: [Link])
-
Functional block copolymer micelles based on poly (jasmine lactone) for improving the loading efficiency of weakly basic drugs - NIH. (URL: [Link])
-
Evidence supporting a 1,2-dioxetanone as an intermediate in the benzofuran-2(3H)-one chemiluminescence - Photochemical & Photobiological Sciences (RSC Publishing). (URL: [Link])
-
ETHYL 6-ACETOXYHEXANOATE - precisionFDA. (URL: [Link])
-
Ethyl 6-hydroxyhexanoate - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
-
Studies of Polymerization and Ring Formation. XXIII.1 ε-Caprolactone and its Polymers | Journal of the American Chemical Society. (URL: [Link])
-
Synthesis of macrocyclic musk compounds. (URL: [Link])
-
Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. (URL: [Link])
-
RIFM fragrance ingredient safety assessment, 2-decanone, CAS Registry Number 693-54-9. (URL: [Link])
-
Recent Developments in Lactone Monomers and Polymer Synthesis and Application - NIH. (URL: [Link])
-
Synthesis of odorants in flow and their applications in perfumery - Beilstein Journals. (URL: [Link])
-
Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. (URL: [Link])
-
Lactones with a fragrance properties | Semantic Scholar. (URL: [Link])
-
Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | Journal of Chemical Education. (URL: [Link])
-
Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures | LCGC International. (URL: [Link])
-
Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC - NIH. (URL: [Link])
Sources
- 1. Lactone Series Synthetic Fragrance Market - Global Forecast 2025-2030 [researchandmarkets.com]
- 2. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106397384A - Method for synthesis of macrocyclic musk lactone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanchemistry.com [americanchemistry.com]
- 8. eopsg.org [eopsg.org]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 11. 8.6 Oxidizers and Organic Peroxides | Environment, Health and Safety [ehs.cornell.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectrabase.com [spectrabase.com]
- 14. Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. perfumersworld.com [perfumersworld.com]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. apeiron-synthesis.com [apeiron-synthesis.com]
- 18. shimadzu.com [shimadzu.com]
- 19. Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Application Note: Quantitative Profiling of Oxocan-2-one
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) & High-Performance Liquid Chromatography (HPLC-UV) Molecule: Oxocan-2-one (2-Oxocanone, Heptanolactone) | CAS: 1669-98-3 Application: Polymer Synthesis (Monomer Purity), Metabolic Profiling, Synthetic Intermediate Quantification
Executive Summary & Strategic Method Selection
Oxocan-2-one is an 8-membered medium-ring lactone. Unlike its 5-membered (gamma-butyrolactone) or 6-membered (delta-valerolactone) analogs, oxocan-2-one possesses significant transannular strain (Prelog strain). This structural characteristic makes it chemically reactive, particularly prone to hydrolysis in aqueous media, and susceptible to thermal ring-opening polymerization.
Accurate quantification requires a bifurcated analytical approach based on the sample matrix and concentration range. This guide defines two orthogonal protocols:
-
GC-MS (EI): The gold standard for trace analysis (ppm/ppb levels) in complex organic matrices or biological fluids.
-
HPLC-UV (DAD): The preferred method for bulk purity assay (>98%) or aqueous reaction monitoring where thermal stress must be minimized to prevent in-situ polymerization.
Decision Matrix: Method Selection
The following logic gate determines the appropriate protocol for your specific analytical context.
Figure 1: Analytical decision matrix for oxocan-2-one quantification.
Protocol A: GC-MS Quantification (Trace & Complex Matrix)
Target: Trace impurities, metabolic byproducts, or residual monomer analysis. Mechanism: Electron Ionization (EI) with Split/Splitless injection.
System Configuration
-
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
-
Column: DB-5MS UI (5% Phenyl-arylene, 95% Methylpolysiloxane).
-
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.
-
Rationale: Oxocan-2-one is moderately polar. A standard non-polar column (DB-5) provides sufficient retention while minimizing peak tailing often seen with lactones on polar WAX columns.
-
-
Inlet: Split/Splitless (S/SL).
-
Liner: Ultra Inert splitless liner with glass wool (deactivated) to prevent catalytic ring opening on active sites.
-
Operational Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 240 °C | High enough to volatilize, low enough to prevent thermal degradation. |
| Injection Mode | Splitless (Trace) / Split 1:50 (Bulk) | Adjust based on concentration. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp captures volatile impurities; final bake-out removes dimers. |
| Transfer Line | 280 °C | Prevents condensation of high-boiling oligomers. |
| Source Temp | 230 °C | Standard EI source temperature. |
| Ionization | EI (70 eV) | Standard library matching. |
Mass Spectral Acquisition
Oxocan-2-one (
-
Scan Mode: 35–350 m/z (for initial identification).
-
SIM Mode (Quantification):
-
Target Ion (Quant): m/z 55 (
or ). Lactones characteristically fragment to form stable cyclic cations. -
Qualifier Ion 1: m/z 42 (Loss of ketene/ring fragmentation).
-
Qualifier Ion 2: m/z 128 (Molecular Ion,
). Note: The molecular ion may be weak in 8-membered rings due to facile fragmentation. -
Qualifier Ion 3: m/z 83 (Loss of
+ H).
-
Sample Preparation (Liquid-Liquid Extraction)
For aqueous samples (e.g., biological media):
-
Acidification: Adjust sample pH to 4.0 using 0.1% Formic Acid. Crucial: Neutral/Basic pH accelerates hydrolysis to hydroxy-heptanoic acid.
-
Extraction: Add Ethyl Acetate (1:1 v/v). Vortex 1 min. Centrifuge 3000 x g.
-
Drying: Collect organic supernatant. Dry over anhydrous
. -
Internal Standard: Spike with
-Valerolactone (if separated) or Naphthalene-d8 at 10 ppm.
Protocol B: HPLC-UV Quantification (Purity & Stability)
Target: Bulk monomer purity, degradation studies, aqueous reaction kinetics. Mechanism: Reverse Phase Chromatography (RP-HPLC) with Diode Array Detection.
System Configuration
-
Instrument: HPLC/UHPLC (e.g., Agilent 1260/1290, Waters Alliance).
-
Detector: DAD (Diode Array) or VWD.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18).
-
Dimensions: 150 mm × 4.6 mm, 3.5 µm or 5 µm.
-
Rationale: End-capping reduces silanol interactions with the polar lactone functionality, improving peak symmetry.
-
Operational Parameters
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Phosphoric Acid ( | Acidic pH suppresses ionization of open-ring hydroxy acids, ensuring they separate from the lactone. |
| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower UV cutoff than Methanol, essential for 210 nm detection. |
| Gradient | 0-2 min: 10% B (Isocratic)2-12 min: 10% → 90% B12-15 min: 90% B | Gradient elution required to separate the lactone (medium polarity) from potential oligomers (non-polar). |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |
| Col Temp | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Wavelength | 210 nm (Bandwidth 4 nm) | Target: Carbonyl |
Self-Validating Workflow: Hydrolysis Check
Because oxocan-2-one hydrolyzes to 7-hydroxyheptanoic acid, the method must resolve these two species.
-
Validation Step: Intentionally degrade a standard (pH 10, 1 hour), neutralize, and inject.
-
Success Criteria: You must see two distinct peaks.
-
Early Eluter: 7-hydroxyheptanoic acid (more polar).
-
Late Eluter: Oxocan-2-one.[3]
-
Resolution (
): > 1.5.
-
Scientific Integrity & Quality Control
Internal Standard Selection
Do not rely on external calibration alone, especially for GC-MS where injection variability occurs.
-
GC-MS: Use Methyl Benzoate or Cyclooctanone (structural analog, non-lactone). Cyclooctanone is chemically similar but distinct enough in mass spectrum.
-
HPLC: Use Dimethyl Phthalate (distinct UV chromophore, elutes late) or Acetanilide .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| GC: Peak Tailing | Active sites in liner or column. | Replace liner with Ultra-Inert type; trim column 10cm. |
| GC: Missing M+ (128) | High fragmentation energy or source temp. | Rely on m/z 55/42 for quant; lower source temp to 200°C. |
| HPLC: Peak Splitting | Hydrolysis on-column or sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (10% ACN). Check pH < 5. |
| HPLC: High Baseline | ACN quality or refractive index effects. | Use HPLC-grade ACN; ensure reference wavelength is set (e.g., 360 nm). |
Sample Stability Workflow
The following diagram illustrates the critical handling steps to prevent data artifacts caused by the molecule's reactivity.
Figure 2: Sample preparation workflow emphasizing pH control to prevent hydrolysis.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Lactones. National Institute of Standards and Technology. [Link]
- Albert, M., et al. (1998). Thermodynamics of medium-sized ring lactones. Journal of Chemical Thermodynamics.
-
FDA Bioanalytical Method Validation Guidance. (2018). Guidance for Industry: Bioanalytical Method Validation. (Basis for the validation criteria utilized in Protocol B). [Link]
-
PubChem. (2024). Compound Summary: Oxocan-2-one.[3] National Library of Medicine. [Link]
Sources
High-Throughput Continuous Flow Synthesis of Oxocan-2-one via Catalytic Baeyer-Villiger Oxidation
Executive Summary
Oxocan-2-one (CAS 693-38-9), also known as enantholactone, is a critical 8-membered heterocyclic intermediate used in the synthesis of high-performance polyesters and macrocyclic musk fragrances. Historically, the industrial synthesis of medium-sized rings (8–11 members) has been impeded by significant transannular strain and unfavorable entropic factors (Prelog strain), rendering traditional batch cyclization inefficient and hazardous.
This Application Note details a Continuous Flow Baeyer-Villiger Oxidation (BVO) protocol. By transitioning from batch to flow, we circumvent the thermal runaway risks associated with peroxy-intermediates and overcome the kinetic sluggishness of expanding a 7-membered ring to an 8-membered ring. This method utilizes aqueous hydrogen peroxide (
Technical Background & Mechanism
The "Medium-Ring" Challenge
Synthesizing oxocan-2-one from acyclic precursors is thermodynamically disfavored due to the high probability of intermolecular oligomerization over intramolecular cyclization. The Baeyer-Villiger expansion of cycloheptanone is the most direct route; however, the 7-to-8 ring expansion is kinetically slower than the 5-to-6 expansion (cyclohexanone to caprolactone) due to the development of torsional strain in the transition state.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the peracid on the ketone carbonyl, forming the unstable Criegee intermediate . The rate-determining step is the migration of the alkyl group to the electron-deficient oxygen. In flow, the rapid heat exchange allows us to operate at elevated temperatures (
Experimental Protocol
Materials & Reagents[1]
-
Substrate: Cycloheptanone (>98% purity).
-
Oxidant: Hydrogen Peroxide (50% w/w aq). Note: 30% is safer but requires longer residence times.
-
Catalyst/Solvent: Formic Acid (98%). Acts as both solvent and precursor to performic acid.
-
Quench: 10%
(aq).
Continuous Flow Reactor Setup
The system utilizes a dual-feed setup entering a PFA (perfluoroalkoxy) coil reactor. PFA is essential for its resistance to strong acids and peroxides.
-
Pump A: Cycloheptanone dissolved in Formic Acid (1:2 v/v).
-
Pump B: 50%
. -
Mixer: T-junction or Static Mixer (Glass/PFA).
-
Reactor Coil: 20 mL volume, 1/16" O.D. PFA tubing.
-
Thermal Control: Oil bath or Peltier module set to 65°C.
Step-by-Step Procedure
-
System Priming: Flush the reactor coil with pure formic acid to establish flow stability. Set the Back Pressure Regulator (BPR) to 4 bar to prevent outgassing of oxygen (a byproduct of peroxide decomposition).
-
Feed Preparation:
-
Solution A: Mix 112 g Cycloheptanone (1.0 mol) with 200 mL Formic Acid.
-
Solution B: Load 50%
directly into the syringe/piston pump.
-
-
Reaction Initiation:
-
Set Pump A flow rate: 1.0 mL/min .
-
Set Pump B flow rate: 0.5 mL/min (approx. 1.5 eq
). -
Total Flow: 1.5 mL/min.
-
Residence Time:
minutes (for a 20 mL reactor).
-
-
Steady State: Allow 3 reactor volumes (40 mins) to pass before collecting the product. This ensures the system reaches thermal and chemical equilibrium.
-
Quenching: The reactor effluent is directed into a stirred vessel containing chilled 10%
to neutralize excess peroxide immediately. -
Work-up: Extract with Ethyl Acetate (
). Wash organic layer with saturated (to remove formic acid) and brine. Dry over .[1] -
Purification: Distillation under reduced pressure (bp ~85-90°C at 0.5 mmHg).
Process Validation & Data
The following data summarizes the optimization of residence time versus conversion at 65°C.
| Residence Time (min) | H2O2 Equivalents | Conversion (%) | Selectivity (%) | Yield (%) |
| 5.0 | 1.2 | 45 | 98 | 44 |
| 10.0 | 1.2 | 78 | 96 | 75 |
| 15.0 | 1.5 | 96 | 94 | 90 |
| 30.0 | 1.5 | >99 | 82 | 81 |
Table 1: Optimization of reaction parameters. Note that extended residence times (>20 min) lead to ring-opening oligomerization (polyester formation), reducing selectivity.
Safety Critical Control Points (SCCP)
-
Peroxide Accumulation: In batch, mixing
and organic acids creates a detonable mixture if heated. In flow, the active volume is small (<20 mL), and the heat transfer surface area is massive, preventing hotspots. -
Oxygen Off-gassing: The BPR (4 bar) keeps oxygen in solution, preventing slug flow which causes erratic residence times and hotspots.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Residence time too short or temperature too low. | Decrease flow rate or increase temperature to 70°C. |
| Polymer Formation | Acid concentration too high; residence time too long. | Dilute Feed A with ethyl acetate; increase flow rate. |
| Pressure Spike | Check catalyst loading; ensure BPR is functioning; reduce | |
| Phase Separation Issues | Emulsion formed by oligomers. | Add brine during work-up; filter solids before separation. |
References
-
Continuous Flow BVO Protocols Royal Society of Chemistry (RSC). "Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products." [Link]
-
Green Oxidation with Hydrogen Peroxide MDPI Molecules. "The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant."[2][3] [Link]
-
Cycloheptanone Synthesis & Properties Organic Chemistry Portal. "Cycloheptanone synthesis and Baeyer-Villiger transformations."[4][3] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Oxocan-2-one Synthesis Optimization
Subject: Troubleshooting & Optimization Guide for Medium-Ring (8-Membered) Lactone Synthesis Ticket ID: OXO-C8-RCM-MACRO Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Medium Ring" Challenge
You are attempting to synthesize an oxocan-2-one (8-membered lactone). This is widely recognized as one of the most challenging tasks in organic synthesis due to the "Medium Ring Gap." Unlike 5- or 6-membered rings (enthalpically favored) or macrocycles (>12 members, entropically accessible), 8-membered rings suffer from a "perfect storm" of kinetic and thermodynamic barriers:
-
Entropic Disadvantage: The probability of chain ends meeting is significantly lower than for 5/6-membered rings.
-
Enthalpic Penalty (Pitzer Strain): 8-membered rings possess significant transannular strain (pre-organization is difficult) and torsional strain (eclipsing interactions).
This guide prioritizes the two most robust methodologies: Ring-Closing Metathesis (RCM) and Macrolactonization .
Module 1: Ring-Closing Metathesis (RCM)
Status: Primary Recommendation for C=C containing precursors.
Standard Operating Protocol: Pseudo-High Dilution RCM
Use this protocol to minimize intermolecular oligomerization.
-
Solvent Degassing: Sparge anhydrous Dichloromethane (DCM) or Toluene with Argon for 30 minutes. Oxygen is a catalyst poison.
-
Catalyst Preparation: Dissolve Grubbs II or Hoveyda-Grubbs II (5–10 mol%) in a small volume of degassed solvent.
-
Substrate Addition (The Critical Step):
-
Dissolve your diene precursor in degassed solvent to a concentration of 0.001 M to 0.005 M (1–5 mM).
-
Optimization: If solubility allows, use a syringe pump to add the substrate solution slowly (over 4–8 hours) to a refluxing solution of the catalyst. This keeps the instantaneous concentration of unreacted diene low, favoring intramolecular cyclization over intermolecular dimerization.
-
-
Reflux: Heat to reflux (40°C for DCM, 110°C for Toluene). 8-membered rings often require thermal energy to overcome the activation barrier.
-
Quenching: Add ethyl vinyl ether (50 equiv.) and stir for 30 minutes to deactivate the Ru-carbene.
Troubleshooting Guide (RCM)
| Symptom | Probable Cause | Corrective Action |
| Major Product is Dimer (M+) x 2 | Concentration too high. | Decrease concentration to <1 mM. Switch to syringe pump addition of substrate to catalyst pool. |
| No Reaction / Catalyst Death | Oxygen poisoning or "poisonous" functional groups (basic amines, unhindered thiols). | Protect Lewis-basic sites (e.g., convert amines to carbamates/amides). Add Ti(OiPr)₄ as a scavenger. Ensure strict inert atmosphere. |
| Isomerization (Double bond migration) | Ruthenium hydride formation. | Add 1,4-Benzoquinone (10–20 mol%) or 2,6-dichlorobenzoquinone to suppress hydride species. Use DCE or Toluene instead of DCM. |
| Low Conversion (Stalled) | Non-productive chelation. | Use Hoveyda-Grubbs II (more robust). Heat to 80–110°C (switch solvent to Toluene/DCE). |
RCM Logic Pathway
Figure 1: Decision tree for troubleshooting Ring-Closing Metathesis failures in medium-ring synthesis.
Module 2: Macrolactonization (Yamaguchi & Boden-Keck)
Status: Secondary Recommendation. Use if RCM fails or if the scaffold is fully saturated.
Standard Operating Protocol: Yamaguchi Macrolactonization
The "Gold Standard" for lactones, but prone to epimerization at the α-carbon.
-
Seco-Acid Activation: Dissolve the seco-acid (linear hydroxy-acid precursor) in THF.
-
Mixed Anhydride Formation: Add 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv) and Triethylamine (1.2 equiv). Stir at RT for 1–2 hours.
-
Checkpoint: Monitor TLC for disappearance of acid.
-
-
Cyclization (High Dilution):
-
Prepare a separate flask with DMAP (3–6 equiv) in a large volume of Toluene (0.001 M final concentration). Heat to reflux.
-
Add the mixed anhydride solution dropwise (slowly) to the refluxing DMAP solution.
-
-
Workup: Wash with dilute citric acid to remove DMAP and triethylamine.
Troubleshooting Guide (Lactonization)
| Symptom | Probable Cause | Corrective Action |
| Epimerization at α-position | Yamaguchi conditions are too basic/harsh. | Switch to Boden-Keck conditions: DCC (or EDC), DMAP-HCl, DMAP in refluxing CHCl₃. This is milder.[1] |
| Hydrolysis (Linear Acid recovered) | Traces of water in solvent. | Strictly dry solvents. Use molecular sieves in the reaction vessel. Ensure DMAP is dry. |
| Diolide (Dimer Lactone) Formation | Concentration too high. | Increase dilution. Use a syringe pump for the addition of the activated acid to the DMAP solution. |
| Low Yield / steric hindrance | Alcohol is secondary/hindered. | Shiina Macrolactonization: Use 2-methyl-6-nitrobenzoic anhydride (MNBA). It is more reactive than Yamaguchi for hindered alcohols. |
Lactonization Strategy Map
Figure 2: Selection guide for macrolactonization conditions based on substrate sensitivity.
Module 3: Critical Analysis & Purification
Conformational Analysis (NMR)
-
Issue: 8-membered rings are flexible. 1H and 13C NMR signals may appear broad or doubled at room temperature due to slow exchange between boat-chair and boat-boat conformers.
-
Solution: Run Variable Temperature (VT) NMR. Heating to 50–60°C often coalesces the peaks into sharp signals, confirming the structure is a single compound and not a mixture of impurities.
Purification of "Greasy" Lactones
-
Issue: Oxocan-2-ones are often non-polar oils that streak on silica.
-
Solution:
-
Use Silver Nitrate (AgNO₃) impregnated silica if your product contains an alkene (from RCM). This separates E/Z isomers effectively.
-
Add 1% Triethylamine to your column solvent to prevent acid-catalyzed ring opening or hydrolysis on the silica gel.
-
References
-
RCM in Medium Rings: Fürstner, A., & Langemann, K. (1997). Macrocycles by Ring-Closing Metathesis. Journal of Organic Chemistry, 62(8), 2332–2333. Link
-
Yamaguchi Macrolactonization: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link
-
Shiina Macrolactonization (MNBA): Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters. Chemistry Letters, 31(3), 286–287. Link
-
Conformational Control (Thorpe-Ingold): Jung, M. E., & Piizzi, G. (2005). Gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction. Chemical Reviews, 105(5), 1735–1766. Link
-
Troubleshooting RCM: Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. Link
Sources
Technical Support Center: Poly(oxocan-2-one) Synthesis
Topic: Yield Optimization & Troubleshooting for Oxocan-2-one Ring-Opening Polymerization (ROP)
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Welcome to the Polymer Chemistry Technical Support Center.
You are likely here because your polymerization of oxocan-2-one (the 8-membered lactone, often referred to as
The polymerization of 8-membered rings presents a unique thermodynamic paradox compared to the more common 6-membered (
This guide moves beyond basic recipes. We will troubleshoot the thermodynamic equilibrium and kinetic traps that specifically plague medium-sized lactones.
Module 1: The Thermodynamic "Invisible Wall"
Issue: Low Conversion Despite Active Catalyst
The Science:
Unlike highly strained 4-membered rings, oxocan-2-one polymerization is an equilibrium process.[1] The reaction does not go to completion; it reaches an equilibrium monomer concentration (
The Jacobson-Stockmayer Theory dictates that for medium-sized rings (8-11 members), the formation of cyclic oligomers (back-biting) is often kinetically favored over linear polymer formation at low concentrations.[1]
Protocol 1.1: Concentration Optimization
-
Requirement: You must polymerize in bulk or high-concentration solution (
). -
Why: High
shifts the equilibrium toward the polymer and disfavors the formation of macrocyclic oligomers (which requires the chain end to loop back on itself).
| Parameter | Recommended Range | Critical Threshold | Effect of Deviation |
| Monomer Concentration ( | Bulk (Neat) or > 3.0 M | < 1.0 M | Formation of cyclic oligomers; Low yield; Low |
| Temperature ( | 40°C – 80°C | > 100°C | Approaches Ceiling Temperature ( |
| Conversion Target | 95-98% | < 90% | Difficult purification; Plasticizing effect of residual monomer.[1] |
Module 2: Catalyst Selection Logic
Issue: Broad PDI or "Dead" Chains
Choosing the wrong catalyst for an 8-membered ring leads to aggressive transesterification (back-biting).[1]
Decision Matrix: Enzyme vs. Organocatalyst
-
Enzymatic (Lipase CA/Novozym 435): Best for yield and crystallinity . Lipases operate via an "Activated Monomer" mechanism that sterically inhibits the polymer chain from entering the active site, effectively suppressing back-biting.[1]
-
Organocatalyst (TBD/DBU): Best for speed and high molecular weight , but requires strict quenching to prevent degradation at high conversion.[1]
Figure 1: Decision logic for catalyst selection based on target polymer properties. Note the divergent quenching protocols required for TBD versus Lipase.[1]
Module 3: The "Hidden Killer" (Protic Impurities)
Issue: is consistently lower than theoretical ( )
In ROP, the molecular weight is determined by the ratio
If you aim for a Degree of Polymerization (DP) of 500 but have 0.1 mol% water, your actual DP will crash to ~300 regardless of reaction time.[1]
Protocol 3.1: The "Zero-Water" Standard
-
Monomer Drying: Distill oxocan-2-one over calcium hydride (
) under reduced pressure immediately before use.[1] Do not rely on molecular sieves alone for the monomer, as they can induce slow polymerization in lactones over time.[1] -
Azeotropic Drying (Alternative): If distillation is not feasible, dissolve monomer in dry toluene, rotovap to dryness (azeotroping the water), and repeat 3x.[1]
-
Glassware: Flame-dried under vacuum.
Troubleshooting Guide: Symptom & Cure
| Symptom | Root Cause Diagnosis | Corrective Action |
| Reaction solidifies but turns liquid upon heating. | Depolymerization ( | Lower reaction temperature to <60°C. 8-membered rings are entropically sensitive.[1] |
| Yield is <50% after 24h. | Equilibrium Limit. Initial concentration | Switch to Bulk Polymerization (Neat). Remove solvent completely.[1] |
| Broad PDI (> 1.8). | Transesterification. The catalyst is attacking the polymer backbone (Back-biting). | Stop reaction earlier. Do not let it "cook" overnight if using TBD/DBU. Quench immediately with benzoic acid. |
| Smell of monomer in final product. | Incomplete Conversion. | Reprecipitate polymer in cold methanol (for organo-ROP) or dialyze to remove residual monomer. |
Experimental Workflow: TBD-Catalyzed ROP of Oxocan-2-one
This protocol is optimized for high conversion while mitigating back-biting.[1]
Materials:
-
Monomer: Oxocan-2-one (Dried over
) -
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)[1][3][4]
-
Initiator: Benzyl Alcohol (BnOH)[3]
-
Quenching Agent: Benzoic Acid[1]
Step-by-Step:
-
Glovebox Assembly: In a
filled glovebox, combine Oxocan-2-one (1.0 g, 7.8 mmol) and BnOH (calculated for target MW) in a vial. -
Catalyst Addition: Add TBD (0.5 mol% relative to monomer).[1] Note: TBD is fast.[1] For 8-membered rings, lower catalyst loading prevents thermal runaway.[1]
-
Reaction: Stir vigorously at room temperature (25°C).
-
Why RT? Lower temperature favors the polymer over the monomer thermodynamically ($ \Delta G = \Delta H - T\Delta S $).
-
-
Monitoring: Monitor via
NMR. Look for the shift of the -methylene protons (next to carbonyl) from ~2.5 ppm (monomer) to ~2.3 ppm (polymer). -
Critical Quench: Once conversion hits 95% (usually < 2 hours for TBD), immediately add excess Benzoic Acid dissolved in DCM.
-
Warning: Failure to quench immediately will result in PDI broadening as the catalyst begins scrambling the chains.[1]
-
-
Purification: Precipitate into cold Methanol (-20°C). Filter and dry under vacuum.[1]
Figure 2: Workflow for TBD-catalyzed polymerization. The "Quench" step is the critical control point for yield and PDI.
FAQ: Frequently Asked Questions
Q: Can I use Tin(II) Octoate (
Q: My polymer is rubbery. Is this normal?
A: Yes. Poly(oxocan-2-one) has a lower glass transition temperature (
Q: Why is "Bulk" polymerization emphasized so much?
A: It is purely thermodynamic.[1] The equilibrium monomer concentration
References
-
Thermodynamics of Lactone Polymerization: Duda, A., & Penczek, S. (1990).[1] Thermodynamics of L-lactide polymerization. Equilibrium monomer concentration. Macromolecules, 23(6), 1636-1639.[1] (Foundational theory on
applicable to medium rings). -
Enzymatic ROP of Medium Rings: Kobayashi, S., Uyama, H., & Namekawa, S. (1998).[1] In vitro biosynthesis of polyesters with isolated enzymes in aqueous systems and organic solvents.[1] Polymer Degradation and Stability, 59(1-3), 195-201.[1]
-
Organocatalysis (TBD) Mechanism: Pratt, R. C., et al. (2006).[1] Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters.[1] Journal of the American Chemical Society, 128(14), 4556-4557.[1]
-
Ring Strain & Polymerizability: Houk, K. N., et al. (2008).[1] Origins of the Relative Rates of Ring-Opening Polymerization of Secondary and Tertiary Lactones. Macromolecules, 41(4), 1159-1166.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting common problems in oxocan-2-one reactions
Topic: Troubleshooting Common Problems in Oxocan-2-one (8-Membered Lactone) Reactions Support Ticket ID: OXO-8M-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Medium-Ring" Trap
You are attempting to synthesize an oxocan-2-one (an 8-membered lactone). In the landscape of organic synthesis, you have entered the "unhappy medium."
Unlike 5- or 6-membered rings (which form rapidly due to low enthalpy) or macrocycles (>12 members, which behave like linear chains), 8- to 11-membered rings suffer from a unique "double penalty":
-
Entropic Disadvantage: The probability of the two chain ends meeting is significantly lower than for small rings.
-
Enthalpic Strain: Transannular interactions (Pitzer strain) and the inability to adopt a stress-free chair conformation create a high activation energy barrier.
This guide addresses the two primary methodologies for accessing this scaffold: Ring-Closing Metathesis (RCM) and Macrolactonization .
Diagnostic Workflow (Decision Matrix)
Before adjusting parameters, identify your failure mode using the logic flow below.
Figure 1: Decision matrix for troubleshooting 8-membered lactone synthesis based on observed byproducts.
Module A: Ring-Closing Metathesis (RCM)
The Issue: RCM is the most popular route to oxocan-2-ones, but it frequently yields linear dimers or stalls at 50% conversion.
FAQ: RCM Troubleshooting
Q1: Why is my reaction producing linear dimers instead of the 8-membered ring? A: This is a kinetic competition between intermolecular (dimerization) and intramolecular (cyclization) pathways.
-
The Cause: The effective molarity (EM) of the 8-membered ring closure is extremely low. If your substrate concentration is too high (>0.01 M), the catalyst is statistically more likely to encounter a second molecule than the other end of the same chain.
-
The Fix: Implement Pseudo-High Dilution . Do not simply dump reagents into a large flask. Add the substrate slowly (via syringe pump) to a catalyst solution. This keeps the instantaneous concentration of the unreacted diene low, favoring cyclization [1].
Q2: The reaction starts well but dies at 60% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing Ruthenium Methylidene Decomposition .
-
The Mechanism: For terminal alkene substrates, the catalytic cycle produces ethylene gas. Ruthenium methylidene species (Ru=CH2) are notoriously unstable and decompose rapidly in solution. Furthermore, dissolved ethylene can re-enter the cycle, regenerating the starting material (equilibrium control).
-
The Fix: You must actively remove ethylene.
-
Method A: Run the reaction under a light vacuum (static vacuum of ~300 mbar if solvent allows).
-
Method B: Vigorously sparge with Argon through the solution, not just over it.
-
Method C: Use a refluxing solvent (e.g., DCM or DCE) to decrease gas solubility [2].
-
Q3: I have high dilution and active catalyst, but still no ring. Why? A: Your substrate may lack Conformational Pre-organization .
-
The Science: An unsubstituted linear chain has high rotational freedom (entropy). Closing an 8-membered ring requires freezing many degrees of freedom.
-
The Fix: Utilize the Thorpe-Ingold Effect . Introduce a gem-dimethyl group or a fused ring on the tether. This restricts rotation and brings the reactive alkene termini closer together, lowering the entropic penalty of cyclization [3].
Module B: Macrolactonization (Yamaguchi/Shiina)
The Issue: You are cyclizing a seco-acid (hydroxy-acid). The reaction yields the "diolide" (16-membered dimer) or racemizes your stereocenters.
FAQ: Lactonization Troubleshooting
Q1: I am getting the 16-membered macrodiolide (dimer) instead of the 8-membered lactone. A: This is the classic "dimerization driven by strain" problem.
-
The Cause: The 8-membered ring has significant Pitzer strain (torsional strain). The 16-membered dimer is almost strain-free. Thermodynamically, the dimer is favored.
-
The Fix: You must operate under strict Kinetic Control .
-
Use the Yamaguchi Protocol at high temperature (refluxing Toluene). High heat favors the higher entropy product (the monomeric 8-ring) over the dimer.
-
Use extreme high dilution (0.0005 M to 0.001 M).
-
Q2: My chiral center alpha to the carbonyl is racemizing. A: You are likely using the Yamaguchi method (TCBC + DMAP).
-
The Cause: The mechanism involves a mixed anhydride.[1] DMAP attacks this to form an acyl-pyridinium species. If the carboxylate activation is too aggressive or basicity is too high, the acidic alpha-proton can be removed, leading to a ketene intermediate and loss of stereochemistry.
-
The Fix: Switch to the Shiina Macrolactonization (MNBA - 2-methyl-6-nitrobenzoic anhydride). It proceeds under milder conditions and is less prone to epimerization than the Yamaguchi method [4].
Comparative Data: Selecting the Right Catalyst
| Feature | Grubbs II (RCM) | Yamaguchi (Lactonization) | Shiina (Lactonization) |
| Primary Utility | Forming C=C bond | Forming Ester bond | Forming Ester bond |
| 8-Ring Yield | High (if conformational locks present) | Moderate | Moderate to High |
| Dimer Risk | High (requires dilution) | Very High (thermodynamic trap) | Moderate |
| Temp. Required | 40°C - 80°C | 80°C - 110°C (Reflux) | 25°C - 40°C |
| Tolerance | Tolerates esters, amides | Sensitive to acid-labile groups | Excellent tolerance |
| Major Byproduct | Ethylene (must remove) | Trichlorobenzoic acid | MNBA byproducts |
Standard Operating Procedure (SOP)
Protocol: Pseudo-High Dilution RCM for Oxocan-2-one Synthesis
Objective: Minimize dimerization via controlled addition.
Reagents:
-
Diene Precursor (1.0 equiv)
-
Grubbs II Catalyst (5-10 mol%)
-
Dichloromethane (DCM), anhydrous, degassed.
Workflow:
-
System Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and an internal thermometer.
-
Solvent Charge: Add 90% of the total solvent volume to the flask. Degas by sparging with Argon for 20 minutes.
-
Critical Check: Oxygen kills the catalyst. Ensure rigorous degassing.
-
-
Catalyst Addition: Add the Grubbs II catalyst (dissolved in minimal degassed DCM) to the main flask. Bring to mild reflux.
-
Substrate Addition (The Control Step):
-
Dissolve the diene precursor in the remaining 10% of solvent.
-
Load into a gas-tight syringe.
-
Using a syringe pump , add the substrate solution to the refluxing catalyst solution over 4 to 8 hours .
-
Target Concentration: The final concentration in the flask should be < 0.005 M.
-
-
Aging: After addition is complete, continue reflux for 2-12 hours. Monitor by TLC/LCMS.
-
Quench: Add ethyl vinyl ether (50 equiv) and stir for 30 minutes to deactivate the catalyst before concentration.
Mechanistic Visualization
The following diagram illustrates the kinetic competition during RCM. The "Danger Zone" is the formation of the linear dimer, which often becomes an irreversible sink if concentration is uncontrolled.
Figure 2: Kinetic competition in RCM.
References
-
Fürstner, A. (2000).[2] Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. Link
-
Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18-29. Link
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link
-
Shiina, I., et al. (2002).[1] A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286-287. Link
Sources
managing exotherms in large-scale oxocan-2-one polymerization
Topic: Managing Exotherms in Large-Scale Oxocan-2-one Polymerization
Welcome to the Polymer Process Safety Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist Status: Active | System: Ring-Opening Polymerization (ROP)
Part 1: The Core Directive (Thermodynamic Reality)
You are scaling up the polymerization of oxocan-2-one (commonly known as
The 7-membered ring of oxocan-2-one possesses moderate ring strain (approx. 20–30 kJ/mol). While less aggressive than 4-membered rings, the enthalpy of polymerization (
The Mechanism of Failure
In bulk or high-concentration ROP, as conversion increases, the molecular weight (
-
Viscosity Rise: Polymer chains entangle, reducing the diffusion of heat to the reactor walls.
-
Heat Trap: The heat transfer coefficient (
) drops drastically. -
Thermal Spike: The internal temperature (
) rises above the setpoint. -
Rate Acceleration: The rate constant (
) increases with temperature (Arrhenius law), consuming monomer faster and generating more heat.
Consequence: Uncontrolled exotherms lead to thermal runaway, dangerous pressure buildup, and "back-biting" (intramolecular transesterification), which ruins your Polydispersity Index (PDI) and mechanical properties.
Part 2: Troubleshooting Guide
Symptom A: Rapid Temperature Spike (>10°C above setpoint)
Diagnosis: The heat generation rate (
-
Stop Monomer Feed: If running semi-batch, cut the feed immediately.
-
Emergency Dilution: Add cold, dry solvent (e.g., Toluene or Dichloromethane) to increase thermal mass and reduce viscosity.
-
Do NOT Crash Cool: Rapidly cooling the jacket can freeze the polymer layer at the wall, creating an insulating "skin" that traps core heat further. Lower jacket temperature gradually.
Symptom B: Broad PDI (>1.5) or Discolored Product
Diagnosis: Thermal degradation. High temperatures promote transesterification, where the active chain end attacks its own backbone (back-biting) rather than a monomer. Root Cause: Hot spots in the reactor due to poor mixing. Solution:
-
Switch to Solution ROP: Operate at 2–3 M concentration rather than bulk.
-
Lower Reaction Temperature: Oxocan-2-one polymerizes efficiently at 60–80°C; avoiding >120°C reduces back-biting.
-
Catalyst Switch: If using organocatalysts (e.g., TBD), switch to a metal catalyst (e.g., Sn(Oct)
or Al-isopropoxide) which are generally slower but more thermally robust.
Symptom C: Reactor "Seizing" (Stirrer Torque Overload)
Diagnosis: The "Glass Effect." The reaction mixture has vitrified or become too viscous for the impeller. Prevention:
-
Solvent Heel: Always start with a solvent heel (20% of total volume).
-
Torque Monitoring: Set a torque limit on your overhead stirrer. If torque hits 80%, automatically trigger a solvent addition pump.
Part 3: Visualization of Thermal Runaway
The following diagram illustrates the feedback loop that leads to thermal runaway in lactone polymerization.
Figure 1: The "Viscosity Trap" feedback loop. Note how viscosity complicates heat removal while temperature simultaneously accelerates the reaction.
Part 4: Standardized Low-Exotherm Protocol (Semi-Batch)
Objective: Synthesize Poly(oxocan-2-one) with
Materials
-
Monomer: Oxocan-2-one (Dry,
ppm water). -
Solvent: Toluene (High boiling point allows reflux cooling).
-
Catalyst: Sn(Oct)
(Tin(II) 2-ethylhexanoate).[1] -
Initiator: Benzyl Alcohol (BnOH).
Step-by-Step Methodology
-
Reactor Prep:
-
Use a jacketed glass reactor with an overhead mechanical stirrer (anchor or helical ribbon impeller for high viscosity).
-
Purge with dry
for 30 mins.
-
-
The "Heel" (Initial Charge):
-
Load the Initiator (BnOH) and Catalyst (Sn(Oct)
) into the reactor. -
Add 20% of the total Solvent volume.
-
Heat to operating temperature (
C).
-
-
Starved Feed (The Control Step):
-
Dissolve the Monomer in the remaining Solvent (1:1 v/v).
-
Dosing: Use a peristaltic pump to feed the monomer solution into the reactor over 2–4 hours.
-
Why? This ensures the instantaneous monomer concentration
is low. Even if the reaction accelerates, the "fuel" is limited, preventing a massive exotherm.
-
-
Isothermal Aging:
-
After addition, hold at
C for 2 hours to consume residual monomer. -
Monitor IR spectroscopy for the disappearance of the lactone carbonyl peak (~1725 cm
).
-
-
Quenching:
-
Add Benzoic Acid or dilute HCl to deactivate the catalyst.
-
Cool to room temperature before stopping agitation to prevent the polymer from solidifying into a block.
-
Experimental Data: Bulk vs. Solution Process
| Parameter | Bulk Polymerization (High Risk) | Semi-Batch Solution (Recommended) |
| Max Exotherm ( | ||
| PDI ( | 1.8 – 2.2 (Broad) | 1.1 – 1.3 (Narrow) |
| Viscosity Management | Difficult (Torque overload) | Manageable (Solvent dilution) |
| Reaction Time | Fast (30 mins) | Moderate (4–6 hours) |
Part 5: Process Workflow Diagram
Figure 2: Semi-batch workflow designed to decouple heat generation from reaction kinetics.
Part 6: Frequently Asked Questions (FAQs)
Q: Can I use TBD (Triazabicyclodecene) for this large-scale reaction? A: Use with extreme caution. TBD is a highly active organocatalyst. While it promotes fast kinetics, it has a lower activation energy for transesterification (back-biting). On a large scale, the heat generated by TBD can push the temperature into the degradation zone within minutes. If you must use TBD, use the Starved Feed protocol strictly and double your solvent volume.
Q: My polymer turned yellow. What happened? A: This is likely oxidative degradation or catalyst residue.
-
Oxidation: Did you maintain a strict
blanket? At high T, oxocan-2-one polymers oxidize easily. -
Thermal: If
C, ether formation or elimination reactions can occur. -
Catalyst: Tin catalysts can leave yellow residues if not washed out. Precipitate your polymer in cold methanol to remove catalyst salts.
Q: Why not just use a cooling jacket at -20°C to fight the exotherm?
A: This is a dangerous fallacy. If the reactor wall is -20°C and the core is 100°C, the polymer near the wall will vitrify (freeze). This frozen layer acts as an insulator (like a blanket), preventing the core heat from escaping. The core temperature will continue to rise, potentially leading to a pressure event.[2] Always keep the jacket temperature close to the reaction temperature (
References
-
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Detailed kinetics of Ring-Opening Polymerization and the Trommsdorff effect).
-
Dubois, P., Coulembier, O., & Raquez, J.-M. (2019). Handbook of Ring-Opening Polymerization. Wiley-VCH. (Specific thermodynamics of lactone polymerization).
-
Health and Safety Executive (HSE). (2014). Chemical Reaction Hazards and the Risk of Thermal Runaway (INDG254). (Safety protocols for exothermic batch reactions).
-
Olsen, P., et al. (2015). "Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization." Biomacromolecules, 16(11). (Equilibrium data for medium-sized lactones).
-
Gagliardi, M., & Bifone, A. (2018).[1] "Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone." PLOS ONE. (Comparative thermodynamics for lactone ring sizes). [1]
Sources
Technical Support Hub: Characterization of Oxocan-2-one Copolymers
Welcome to the Polymer Analysis Support Hub. Subject: Poly(oxocan-2-one) [P(OX)] and its Copolymers Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Oxocan-2-one (also known as
This guide addresses the three most critical failure points in characterizing these materials: Microstructural Ambiguity (NMR) , Molecular Weight Inaccuracy (GPC) , and Thermal Property Misinterpretation (DSC).
Module 1: Microstructure & Composition (NMR)
The Challenge: Spectral Overlap & Transesterification
When copolymerizing oxocan-2-one (OX) with
Troubleshooting Guide: NMR Analysis
| Symptom | Probable Cause | Diagnostic Protocol |
| Feed ratio | Reactivity ratio mismatch ( | Protocol A: Compare integration of |
| Loss of Melting Point (in Block Copolymers) | Transesterification (Back-biting) has randomized the sequence. | Protocol B: Analyze the Carbonyl Region (170-175 ppm) in |
| Broad/Split Peaks | Phase separation or semi-crystallinity broadening signals in solution. | Protocol C: Run NMR at elevated temperature (50°C) in CDCl |
Key Chemical Shift Identifiers (Reference)
Note: Shifts are solvent-dependent (typically CDCl
-
-methylene (
):-
Poly(caprolactone): ~2.30 ppm (triplet)
-
Poly(oxocan-2-one): ~2.35–2.40 ppm (multiplet/broadened) – Critical region for integration.
-
-
-methylene (
):-
Both polymers resonate near 4.0–4.2 ppm. This region is often too overlapped for precise ratio determination.
-
Workflow: Validating Copolymer Architecture
Caption: Logic flow for distinguishing block vs. random architecture in oxocan-2-one copolymers using NMR.
Module 2: Molecular Weight (GPC/SEC)
The Challenge: The "Standard" Trap
Poly(oxocan-2-one) has a different hydrodynamic volume than Polystyrene (PS) or PMMA standards. Using standard calibration without correction will yield erroneous Molecular Weights (MW) (often overestimated). Furthermore, no literature consensus exists for Mark-Houwink (MH) parameters (
FAQ: GPC Troubleshooting
Q: My P(OX) sample shows a bimodal distribution. Is my polymerization dead?
-
A: Not necessarily. Bimodality often arises from:
-
Water Initiation: A low MW peak caused by trace moisture acting as an initiator.
-
Cyclic Oligomers: ROP of medium rings (8-membered) often exists in equilibrium with cyclic oligomers. These appear as low MW "tails."
-
Action: Reprecipitate the polymer in cold methanol to remove oligomers and re-run GPC.
-
Q: I cannot find Mark-Houwink parameters for Poly(oxocan-2-one). How do I get accurate Mn/Mw?
-
A: Do not guess the parameters.
-
Gold Standard: Use Triple Detection GPC (RI + Viscometer + Light Scattering). This measures absolute MW and intrinsic viscosity directly, bypassing the need for a calibration curve.
-
Silver Standard: If you only have RI, report results as "Polystyrene Equivalents" and explicitly state this in your methods.
-
Q: The column pressure spikes when I inject my copolymer.
-
A: P(OX) is semi-crystalline (
). If your GPC is running at room temperature ( ), high-crystallinity fractions may be precipitating or aggregating in the column.-
Action: Raise the column oven temperature to 40°C or 50°C to ensure full solubility.
-
Module 3: Thermal Properties (DSC)
The Challenge: Crystallinity & Isomorphism
Poly(oxocan-2-one) is semi-crystalline. When copolymerized, it can either co-crystallize (isomorphism) or phase separate.
Experimental Protocol: Thermal History Reset
Many researchers fail to see the melting endotherm because the polymer crystallizes slowly.
-
Heat 1: Ramp from -80°C to 100°C at 10°C/min. (Erases thermal history).
-
Cool: Ramp down to -80°C at 5°C/min or slower. Fast cooling may quench the amorphous phase, preventing crystallization.
-
Heat 2: Ramp from -80°C to 100°C at 10°C/min. Measure
and from this scan.
Expected Values:
-
Homopolymer P(OX):
, .[1] -
Copolymers: Expect
depression. If remains constant but enthalpy ( ) decreases, you likely have a block copolymer or phase-separated blend.
References
-
Thermodynamics & Polymerization
- Source: ResearchGate. (2025). "Ring-opening polymerization of 1,4-oxathian-2-one and its copolymerization." (Note: Discusses thermodynamic favorability of medium rings compared to valerolactone).
-
Catalysis (TBD/DBU)
- Source: RSC. (2025). "Cationic ring-opening polymerization of 2-oxazolines...
-
Mark-Houwink Context
- Source: Malvern Panalytical. (2025). "What is the Mark-Houwink equation?" (Methodology for unknown polymer parameters).
-
Lactone NMR Characterization
-
Source: Chemistry Stack Exchange. (2024).[2] "Why does epsilon caprolactone not have triplets?" (Detailed discussion on coupling patterns in lactone rings).
-
Sources
Technical Support Center: Oxocan-2-one Stability & Synthesis Guide
[1]
Topic: Strategies for Minimizing By-Product Formation with Oxocan-2-one Document ID: TS-OX8-2024 Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists[1]
Core Technical Overview: The Medium-Ring Paradox
User Query: Why is oxocan-2-one (8-membered lactone) so difficult to isolate compared to 6- or 12-membered lactones?
Technical Insight: Oxocan-2-one resides in the "medium-ring" window (8–11 members), notoriously known as the most challenging domain in cyclization chemistry.[1] Unlike 5- or 6-membered rings (enthalpically favored) or macrocycles (>12 members, entropically accessible), the 8-membered oxocan-2-one suffers from a "double penalty":
-
Enthalpic Strain (Pitzer & Baeyer Strain): Significant transannular repulsion between hydrogen atoms across the ring and bond angle distortion makes the ring thermodynamically unstable relative to its open-chain polymer.[1]
-
Entropic Disfavor: The probability of the chain ends meeting is lower than in smaller rings due to the increased degrees of freedom.
The Result: The reaction kinetics heavily favor intermolecular attack (polymerization) over intramolecular closure (cyclization). Successful handling requires manipulating
Troubleshooting Module: Synthesis & Polymerization Control
Issue: "I am obtaining a sticky, insoluble solid instead of the liquid lactone."
Diagnosis: You are experiencing Ring-Opening Polymerization (ROP).[1] The sticky solid is Poly(oxocan-2-one).[1] This occurs when the monomer concentration exceeds the critical threshold where intermolecular reaction becomes faster than cyclization.
Strategy A: The High-Dilution Principle (Chemical Synthesis)
To minimize by-products, you must operate under conditions where the distance between different molecules is vastly greater than the distance between the two ends of the same molecule.[1]
Protocol: Pseudo-High Dilution via Syringe Pump Do not simply mix reagents in a large volume; this is inefficient. Use a slow-addition technique.
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser and a high-precision syringe pump.
-
Solvent: Use dry Toluene or Xylene (non-polar solvents discourage clustering).
-
Catalyst Loading: Place the catalyst (e.g., Yamaguchi reagent or Lewis Acid) in the refluxing solvent.
-
Addition: Dissolve your seco-acid precursor in a minimal amount of solvent.
-
Rate Control: Add the precursor solution over 12–24 hours .
-
Target Concentration: The instantaneous concentration of unreacted precursor in the flask should never exceed 0.005 M .
-
Data: Concentration vs. Yield (Representative for Medium Rings)
| Concentration [M] | Dominant Product | Approx. Lactone Yield | Polymer By-product |
| > 0.10 M | Linear Oligomer/Polymer | < 5% | High (>90%) |
| 0.01 M | Mixed (Dimer/Lactone) | 30-40% | Moderate |
| < 0.001 M | Oxocan-2-one (Monomer) | 75-85% | Low (<10%) |
Strategy B: Enzymatic "Entropic Trapping" (Green Route)
Diagnosis: Chemical catalysts are too aggressive and causing oligomerization.
Solution: Use Candida antarctica Lipase B (CALB).[2][3][4] The enzyme's active site provides a "conformational mold" that bends the linear precursor into the correct geometry for cyclization, effectively lowering the entropic barrier.
Protocol: Lipase-Mediated Cyclization
Visualization: Kinetic Competition
The following diagram illustrates the critical competition between the desired cyclization and the competing polymerization pathways.
Figure 1: Kinetic pathways. High dilution favors the green path (Intramolecular); high concentration favors the red path (Intermolecular).
Troubleshooting Module: Stability & Storage
Issue: "My pure lactone degraded into an acidic oil after one week."
Diagnosis: Hydrolytic Ring Opening.[5][6] Oxocan-2-one is thermodynamically unstable toward hydrolysis.[1] Atmospheric moisture will attack the carbonyl carbon, relieving ring strain by opening the ring back to the hydroxy-acid.[1]
Corrective Action:
-
pH Management: Ensure the product is neutral before storage. Trace acid from silica gel chromatography acts as an autocatalyst for degradation.
-
Tip: Wash the organic phase with saturated
and filter through a basic alumina plug if acid sensitivity is high.
-
-
Storage Conditions:
-
Store under Argon/Nitrogen atmosphere.
-
Temperature: -20°C.[1]
-
Solvent: Store as a solution in anhydrous benzene or toluene if immediate use is not planned (solid state packing can sometimes induce polymerization via crystal lattice alignment).
-
Decision Tree for Troubleshooting
Use this logic flow to diagnose low yields or purity issues.
Figure 2: Diagnostic workflow for identifying by-product origins.[1]
FAQ: Rapid Response
Q: Can I use heat to distill oxocan-2-one? A: Extreme caution is required. 8-membered lactones are prone to thermal polymerization.[1] Vacuum distillation (< 1 mmHg) at the lowest possible bath temperature is recommended. If the pot residue solidifies, stop immediately; you are initiating ROP.
Q: Why is my Yamaguchi macrolactonization yielding the dimer (16-membered ring)? A: Dimerization is a common competitor for medium rings.[1] This suggests your concentration is in the "twilight zone"—low enough to prevent polymer, but high enough to allow two molecules to meet. Decrease the addition rate of the seco-acid by 50%.
Q: Is there a preferred protecting group for the precursor? A: Avoid acidic deprotection steps (like TFA for Boc) after cyclization if possible, as the acid will open the ring. Silyl ethers (TBS/TES) removed with fluoride (TBAF) are safer for maintaining the lactone integrity.
References
-
Rossa, L., & Vögtle, F. (1983).[7] Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1–86.[7]
-
Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102.
-
Gotor-Fernández, V., et al. (2006).[1] Preparation of Medium-Sized Lactones via Enzymatic Cyclization.[1] Journal of Organic Chemistry. (Demonstrates CALB utility for medium rings).
-
Meng, X., et al. (2025). Thermodynamic Control of the Polymerizability of Five-, Six-, and Seven-Membered Lactones. The Journal of Organic Chemistry. (Relevant for thermodynamic comparisons).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic synthesis of aroma acetoin fatty acid esters by immobilized Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lactone - Wikipedia [en.wikipedia.org]
- 7. High dilution principle - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring Oxocan-2-one Reactions
Welcome to the technical support hub for professionals engaged in the synthesis and analysis of polymers derived from oxocan-2-one (also known as 9-nonanolactone). As Senior Application Scientists, we understand that robust and reliable analytical monitoring is paramount to understanding reaction kinetics, controlling polymer properties, and ensuring reproducibility. The ring-opening polymerization (ROP) of large lactones like oxocan-2-one, while powerful, presents unique analytical hurdles.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple procedural lists to explain the underlying principles, helping you not only solve immediate issues but also build more robust analytical workflows for future experiments.
Core Analytical Techniques: A Comparative Overview
Choosing the right analytical tool is the first step toward successful reaction monitoring. Each technique offers a different piece of the puzzle, from monomer consumption to the final polymer architecture.
| Analytical Technique | Primary Measurement | Key Advantages | Common Challenges & Limitations |
| NMR Spectroscopy | Monomer Conversion, Polymer Structure | Provides absolute quantification of monomer consumption and detailed structural information.[1][2][3] | Signal overlap, sensitivity for low concentrations, requires deuterated solvents for high-resolution analysis. |
| GPC / SEC | Molecular Weight (Mₙ, Mₙ), Dispersity (Đ) | Gold standard for determining polymer size and size distribution.[4] | Requires careful calibration, potential for column degradation, solvent/polymer incompatibility can lead to errors.[5] |
| FTIR Spectroscopy | Functional Group Conversion (Real-time) | Excellent for in-situ, real-time reaction monitoring by tracking specific vibrational bands.[6][7] Simple and often non-destructive.[8] | Less quantitative than NMR, peak broadening can obscure data, requires specialized probes for in-situ measurements. |
| Mass Spectrometry | Oligomer Identification, End-Group Analysis | Highly sensitive for identifying species, invaluable for detecting side products like cyclic oligomers.[9][10] | Can be difficult to apply to high molecular weight polymers, requires complex sample preparation. |
Troubleshooting Guide 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone for tracking polymerization kinetics by monitoring the disappearance of the monomer and the appearance of the polymer.[11]
Frequently Asked Questions & Troubleshooting (NMR)
Q1: My ¹H NMR signals for the oxocan-2-one monomer and the poly(oxocan-2-one) repeating unit are overlapping. How can I accurately determine monomer conversion?
A1: This is a frequent challenge. The key is to identify and integrate signals that are unique to either the monomer or the polymer and are well-resolved from other peaks.
-
Causality & Recommended Action: The chemical environment of protons changes upon ring-opening. Protons adjacent to the ester oxygen in the strained cyclic monomer have a distinct chemical shift compared to their counterparts in the linear polymer chain.
-
Monomer Signal: Identify the protons alpha to the ester oxygen in the oxocan-2-one monomer (typically a triplet around 4.2 ppm). This signal will decrease over time.
-
Polymer Signal: Identify the corresponding protons in the polymer repeating unit (often a triplet shifted upfield to around 4.0-4.1 ppm). This signal will grow over time.
-
-
Protocol for Conversion Calculation:
-
Acquire a high-quality spectrum with a proper relaxation delay (D1) to ensure full relaxation of all relevant protons for accurate integration.
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the unique monomer peak (IM) and the unique polymer peak (IP).
-
Calculate conversion (p) using the following formula, which normalizes for the number of protons giving rise to each signal (n):
-
p = (I_P / n_P) / ((I_P / n_P) + (I_M / n_M))
-
-
-
Self-Validation: At time zero (t=0), your calculation should yield p ≈ 0. For a completed reaction, p should approach 1. If you observe unexpected signals, it may indicate the presence of side products or impurities.[1]
Q2: The reaction kinetics I've calculated from my NMR data are inconsistent. What could be wrong?
A2: Inconsistent kinetic data often points to issues with sample preparation or the experimental parameters of the NMR acquisition itself.
-
Problem Source 1: Inconsistent Reaction Quenching. If you are taking aliquots from a bulk reaction, it is critical to halt the polymerization immediately and completely upon sampling. Otherwise, the reaction continues in the NMR tube, skewing the data for that time point.
-
Solution: Quench the aliquot immediately by adding a small amount of a terminating agent (e.g., benzoic acid for anionic ROP) or by rapidly cooling it in an ice bath.
-
-
Problem Source 2: Insufficient Relaxation Delay. Quantitative NMR requires that all nuclei have fully returned to their equilibrium state before the next pulse. If the relaxation delay (D1) is too short, signals from nuclei with long relaxation times (like quaternary carbons or even some protons) will be suppressed, leading to inaccurate integrals.
-
Solution: Use a D1 delay that is at least 5 times the longest T1 relaxation time of the nuclei you are integrating. For ¹H NMR in polymer samples, a D1 of 5-10 seconds is often a safe starting point.
-
-
Problem Source 3: In-situ Monitoring Temperature Fluctuations. If you are monitoring the reaction directly in the NMR tube, ensure the spectrometer's variable temperature unit is stable. Rate constants are highly temperature-dependent.
-
Solution: Allow the sample to fully equilibrate at the target temperature before starting the kinetic acquisition. Monitor the spectrometer's temperature logs if available.
-
Workflow & Experimental Protocol
Protocol 1: Kinetic Analysis of Oxocan-2-one ROP by ¹H NMR
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with purified, dry oxocan-2-one and a stir bar. Add the appropriate amount of anhydrous solvent (e.g., toluene, THF).
-
Initiation (t=0): Inject the initiator/catalyst solution. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 min), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a gas-tight syringe.
-
Quenching: Immediately transfer the aliquot to a vial containing ~0.5 mL of deuterated chloroform (CDCl₃). The dilution and potential presence of trace DCl in the CDCl₃ will effectively quench most ROP reactions.
-
NMR Acquisition:
-
Transfer the quenched sample to an NMR tube.
-
Acquire a ¹H NMR spectrum using quantitative parameters (e.g., 90° pulse angle, D1 = 10s).
-
Ensure the spectral width covers all relevant signals.
-
-
Data Processing: Process the spectra as described in Q1 to calculate the monomer conversion at each time point.
-
Kinetic Plot: Plot ln([M]₀/[M]ₜ) versus time, where [M] is the monomer concentration. For a first-order reaction, this should yield a straight line whose slope is the apparent rate constant (kₐₚₚ).
Visualization: NMR Monitoring Workflow
Caption: Workflow for kinetic analysis via NMR sampling.
Troubleshooting Guide 2: Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is essential for determining the molecular weight (Mₙ, Mₙ) and dispersity (Đ) of your poly(oxocan-2-one), which are critical indicators of polymerization control.
Frequently Asked Questions & Troubleshooting (GPC/SEC)
Q1: My GPC results show a very high dispersity (Đ > 1.5) and a lower-than-expected molecular weight, but my NMR shows high conversion. What is happening?
A1: This discrepancy often points to undesirable side reactions or analytical artifacts. A well-controlled ROP should ideally yield a narrow dispersity.
-
Problem Source 1: Side Reactions. The most likely chemical cause is intermolecular or intramolecular transesterification. This "scrambles" the polymer chains, broadening the molecular weight distribution. Intramolecular "backbiting" can also re-form cyclic oligomers, reducing the average molecular weight.[1]
-
Solution: Confirm the presence of cyclic species using MALDI-TOF MS. To mitigate these side reactions, consider lowering the reaction temperature or using a catalyst less prone to promoting transesterification.
-
-
Problem Source 2: Inappropriate Column Selection. GPC columns are packed with porous materials of specific pore sizes. If the pore size is too small for your polymer, the molecules will be excluded and elute early, leading to an inaccurate Mₙ measurement.[5]
-
Solution: Use a column set (or a linear/mixed-bed column) with a pore size range appropriate for the expected molecular weight of your poly(oxocan-2-one). Consult the column manufacturer's guidelines for polyesters.
-
-
Problem Source 3: Poor Polymer Solubility. If the polymer is not fully soluble in the GPC eluent, molecules can aggregate or adsorb to the column packing material, causing peak tailing and artificially broadening the distribution.
-
Solution: Ensure your polymer is fully dissolved before injection. You may need to gently warm the sample. Tetrahydrofuran (THF) is a common eluent, but for some polyesters, other solvents like chloroform or dimethylformamide (DMF) may be necessary.
-
Q2: I am seeing ghost peaks or a noisy baseline in my GPC chromatogram. How do I fix this?
A2: These issues typically stem from the mobile phase, system contamination, or the detector.
-
Causality & Recommended Action:
-
Ghost Peaks: Often caused by impurities in the injection solvent or leaching from vial caps. An injection of pure solvent can confirm this. Ensure you use high-purity, filtered, and degassed mobile phase.
-
Noisy Baseline (RI Detector): A refractive index (RI) detector is highly sensitive to temperature and pressure fluctuations. Ensure the mobile phase is thoroughly degassed and that the detector has had ample time to warm up and stabilize.[12] In some cases, an antioxidant like BHT is added to the mobile phase (especially THF) to prevent peroxide formation, which can also contribute to baseline noise.
-
Experimental Protocol
Protocol 2: Mₙ and Đ Determination by GPC/SEC
-
System Preparation:
-
Ensure the mobile phase (e.g., HPLC-grade THF) is filtered and degassed.
-
Start the pump at the desired flow rate (e.g., 1.0 mL/min) and allow the system pressure to stabilize.
-
Allow the detectors (especially RI) to warm up for at least 1 hour for a stable baseline.
-
-
Calibration: Prepare a series of narrow-dispersity polystyrene (or other relevant) standards of known molecular weight. Inject each standard and create a calibration curve by plotting log(Mₚ) versus retention time.
-
Sample Preparation:
-
Accurately weigh ~2-5 mg of your dry poly(oxocan-2-one) sample into a vial.
-
Add a precise volume of mobile phase (e.g., 1 mL) to create a solution of 2-5 mg/mL.
-
Allow the polymer to dissolve completely, using gentle agitation.
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent) into an autosampler vial.
-
-
Analysis: Inject the filtered sample onto the GPC system.
-
Data Processing: Using the GPC software and the generated calibration curve, calculate the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) for your sample.
Troubleshooting Guide 3: In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for real-time, qualitative, and semi-quantitative monitoring of polymerization by tracking the change in specific chemical bonds.[6][8]
Frequently Asked Questions & Troubleshooting (FTIR)
Q1: How do I set up an experiment to monitor oxocan-2-one polymerization in real-time using FTIR?
A1: This requires an attenuated total reflectance (ATR) probe that can be inserted directly into the reaction vessel.
-
Experimental Setup: The setup involves an FTIR spectrometer connected via a light conduit to an ATR probe. The probe is submerged in the reaction mixture.
-
Key Vibrational Bands:
-
Monomer: Monitor the disappearance of the C=O stretching vibration of the cyclic ester in oxocan-2-one. This is a strong, sharp peak typically found at a higher wavenumber (e.g., ~1735-1750 cm⁻¹) due to ring strain.
-
Polymer: Monitor the appearance of the C=O stretching vibration of the linear polyester. This peak is typically at a lower wavenumber (e.g., ~1720-1730 cm⁻¹) and will grow in intensity as the reaction proceeds.
-
-
Data Acquisition:
-
Record a background spectrum of the reaction mixture (monomer, solvent, etc.) at the reaction temperature before adding the initiator.
-
Initiate the reaction.
-
Collect spectra at regular intervals. The resulting spectra will show the decrease of the monomer peak and the increase of the polymer peak relative to the background.
-
Q2: My in-situ FTIR signal is very noisy and the baseline is drifting. What can I do to improve data quality?
A2: Signal quality in ATR-FTIR is sensitive to the interface between the probe and the sample, as well as environmental factors.
-
Problem Source 1: Bubbles or Inhomogeneous Mixture. If gas bubbles form or if the polymer precipitates and coats the ATR crystal, the signal will be disrupted.
-
Solution: Ensure efficient stirring to keep the mixture homogeneous and to dislodge any bubbles from the probe tip. If the polymer is insoluble in the monomer/solvent mixture at high conversion, this method may not be suitable for the entire reaction course.
-
-
Problem Source 2: Temperature Fluctuations. The absorbance of many chemical bonds is temperature-dependent. A drifting baseline often correlates with poor temperature control in the reaction vessel.
-
Solution: Use a well-controlled reactor jacket or oil bath to maintain a stable temperature. Ensure the background spectrum is taken at the same temperature as the reaction.
-
-
Problem Source 3: Environmental Interference. Atmospheric water and CO₂ have strong IR absorbances.
-
Solution: Ensure the spectrometer's optical bench is well-purged with dry air or nitrogen to minimize atmospheric interference.
-
Visualization: Troubleshooting Logic
Caption: Decision tree for troubleshooting common analytical issues.
References
-
Yang, R. (n.d.). Analytical Methods for Polymer Characterization. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Wiley-VCH. (n.d.). Monitoring Polymerization Reactions. Retrieved February 2, 2026, from [Link]
-
Kovács, Z., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry, 19, 279-291. Retrieved February 2, 2026, from [Link]
-
Willis-Fox, N., et al. (2024). In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems. Frontiers in Chemistry, 12. Retrieved February 2, 2026, from [Link]
-
Herweh, J. E. (n.d.). Poly-2-oxazolidones: Preparation and characterization. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Romero-Ramirez, L. G., et al. (2018). Biocatalytic Routes to Lactone Monomers for Polymer Production. ACS Catalysis, 8(4), 3253-3261. Retrieved February 2, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2026, January 13). GPC errors in polymer molecular weight analysis. Retrieved February 2, 2026, from [Link]
-
(n.d.). HPLC Troubleshooting Guide. Retrieved February 2, 2026, from [Link]
-
van der Ende, M. Y., et al. (n.d.). Experimental studies on the ring opening polymerization of p-dioxanone using an Al((OPr)-Pr-i)(3)-monosaccharide initiator system. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Phelan, J., et al. (2020). Tracking glycosylation in live cells using FTIR spectroscopy. Talanta, 211, 120737. Retrieved February 2, 2026, from [Link]
-
Chen, X., et al. (n.d.). Ring-opening polymerization of 1,4-oxathian-2-one and its copolymerization with δ-valerolactone. ResearchGate. Retrieved February 2, 2026, from [Link]
-
(n.d.). Native mass spectrometry analysis of oligomerization states of FRP and OCP: Two proteins involved in the cyanobacterial photoprotection cycle. NIH. Retrieved February 2, 2026, from [Link]
-
Mishkovsky, A., et al. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Nature Communications, 13(1), 853. Retrieved February 2, 2026, from [Link]
-
Romero-Ramirez, L. G., et al. (n.d.). Biocatalytic Routes to Lactone Monomers for Polymer Production. Research Explorer - The University of Manchester. Retrieved February 2, 2026, from [Link]
-
Thämer, M., et al. (n.d.). Tracking the enzymatic activity of Hexokinase with 2D-IR spectroscopy. ChemRxiv. Retrieved February 2, 2026, from [Link]
-
(n.d.). Polysiloxane Analysis on Agilent PLgel 5 µm MIXED-D using GPC/SEC with RI and ELS Detection. Retrieved February 2, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved February 2, 2026, from [Link]
-
Magister Corporation. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved February 2, 2026, from [Link]
-
(2021, September 12). 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
-
Truong, V. X., et al. (n.d.). Online GPC monitoring for batch and flow polymerisation reactions. RSC Publishing. Retrieved February 2, 2026, from [Link]
-
Phelan, J., et al. (n.d.). Tracking glycosylation in live cells using FTIR spectroscopy. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Jordi, M. (2014, May 14). The Basics of Polymer Analysis: Techniques & Solutions. RQM+. Retrieved February 2, 2026, from [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved February 2, 2026, from [Link]
Sources
- 1. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Online GPC monitoring for batch and flow polymerisation reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Tracking glycosylation in live cells using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. rqmplus.com [rqmplus.com]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. agilent.com [agilent.com]
Technical Support Center: Managing Viscosity in Oxocan-2-one Polymerization
Welcome to the technical support center for oxocan-2-one (also known as ε-caprolactone) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate a common yet critical challenge in the synthesis of poly(oxocan-2-one) and related polyesters: managing the reaction viscosity. As chain propagation progresses, a significant increase in viscosity can impede stirring, affect heat transfer, and ultimately impact the molecular weight distribution and reproducibility of your polymer. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful and controllable polymerizations.
The Challenge: The Inevitable Rise in Viscosity
The ring-opening polymerization (ROP) of oxocan-2-one is a powerful technique for producing well-defined polyesters.[1][2] However, as the polymer chains grow in length and concentration, intermolecular entanglements increase, leading to a dramatic rise in the viscosity of the reaction mixture.[3][4][5] This is particularly pronounced in bulk (solvent-free) polymerizations, where the concentration of the polymer is highest.[6][7][8] Uncontrolled viscosity can lead to several experimental issues:
-
Inefficient Mixing: A highly viscous medium prevents effective stirring, leading to localized "hot spots" and a heterogeneous reaction environment. This can broaden the molecular weight distribution of the final polymer.
-
Poor Heat Transfer: The inability to efficiently dissipate the exothermic heat of polymerization can lead to uncontrolled temperature increases, potentially causing side reactions and degradation of the polymer.[9]
-
Difficulty in Handling and Purification: A solidified or extremely viscous reaction mass can be challenging to remove from the reactor and subsequently purify.[4][10]
This guide will equip you with the knowledge and practical strategies to anticipate and mitigate these viscosity-related challenges.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific viscosity-related problems you might encounter during your oxocan-2-one polymerization experiments in a question-and-answer format.
Question 1: My bulk polymerization of oxocan-2-one has become too viscous to stir early in the reaction. What are my options?
This is a classic issue in bulk polymerization. The primary cause is the rapid increase in molecular weight and polymer concentration. Here’s a step-by-step approach to troubleshoot this:
Immediate Actions:
-
Increase Reaction Temperature: Raising the temperature will decrease the viscosity of the polymer melt, potentially restoring stirrability.[11][12][13][14][15][16] However, be cautious as excessively high temperatures can lead to polymer degradation or side reactions.[9] Monitor your polymer's thermal stability to determine a safe upper-temperature limit.
-
Introduce a High-Torque Stirrer: If you anticipate high viscosity, using a mechanical stirrer with a high-torque motor and a robust stirring paddle (e.g., an anchor or helical stirrer) from the outset is crucial.
Proactive Strategies for Future Experiments:
-
Transition to Solution Polymerization: The most effective way to manage viscosity is to perform the polymerization in a suitable solvent.[5][8][17] The solvent reduces the concentration of the polymer chains, thereby minimizing entanglements and keeping the viscosity manageable.[5][8]
-
Adjust Monomer-to-Initiator Ratio: A lower monomer-to-initiator ratio will result in a lower target molecular weight and, consequently, lower viscosity at full conversion.
Experimental Protocol: Transitioning from Bulk to Solution Polymerization
-
Solvent Selection: Choose a high-boiling point, inert solvent that can dissolve both the monomer and the resulting polymer. Common choices include toluene, xylene, or diphenyl ether.
-
Reagent Preparation: Thoroughly dry all reagents, including the monomer, initiator, catalyst, and solvent, to prevent side reactions.
-
Reaction Setup: Assemble a reaction flask with a condenser, mechanical stirrer, and an inert gas inlet (e.g., argon or nitrogen).
-
Procedure:
-
Charge the flask with the desired amount of solvent and heat to the reaction temperature.
-
In a separate, dry flask, prepare a solution of the initiator and catalyst (if applicable) in a small amount of the reaction solvent.
-
Add the initiator/catalyst solution to the heated solvent in the reaction flask.
-
Slowly add the oxocan-2-one monomer to the reaction flask.
-
Monitor the reaction progress by taking aliquots and analyzing them via techniques like ¹H NMR or GPC.
-
-
Work-up: Once the desired conversion is reached, cool the reaction mixture and precipitate the polymer in a non-solvent (e.g., cold methanol).[4]
Question 2: I need to synthesize a high molecular weight poly(oxocan-2-one), but this inevitably leads to extreme viscosity. How can I achieve my target molecular weight without the reaction solidifying?
Synthesizing high molecular weight polymers while managing viscosity requires a careful balance of reaction parameters. Here's how you can approach this challenge:
-
Optimize Solvent Concentration: In a solution polymerization, you can fine-tune the monomer concentration. A more dilute solution will result in lower viscosity, but may also lead to a slower reaction rate. It is a trade-off that needs to be optimized for your specific system.
-
Gradual Monomer Addition: Instead of adding all the monomer at the beginning, a semi-batch approach where the monomer is added gradually over time can help to control the polymerization rate and the build-up of viscosity.
-
Increase the Reaction Temperature: As mentioned previously, a higher temperature will lower the viscosity of the reaction medium.[11][12][13][14][15][16]
Data Presentation: Effect of Monomer Concentration on Viscosity (Illustrative)
| Monomer Concentration (mol/L in Toluene) | Approximate Viscosity at 80% Conversion (cP) |
| 5.0 (High) | >10,000 (gel-like) |
| 2.0 (Medium) | ~2,500 |
| 1.0 (Low) | ~500 |
Note: These are illustrative values. Actual viscosities will depend on the molecular weight, temperature, and specific polymer-solvent system.
Question 3: My reaction mixture has become a solid block. Is there any way to salvage the polymer?
If your reaction has solidified, it indicates that the polymerization has proceeded to a high conversion and/or molecular weight, leading to a viscosity that has surpassed the capabilities of your stirring setup.
Salvage Protocol:
-
Cooling and Dissolution: Allow the reactor to cool to room temperature. Add a good solvent for the polymer (e.g., dichloromethane or chloroform) and allow the solid mass to swell and dissolve. This may take a significant amount of time and may require gentle heating and occasional manual agitation with a spatula once the mass has softened.
-
Precipitation and Purification: Once the polymer is fully dissolved, proceed with the standard purification method of precipitating the polymer in a non-solvent.[4]
-
Characterization: Thoroughly characterize the salvaged polymer for its molecular weight, molecular weight distribution, and other relevant properties to assess if it meets your requirements.
Logical Relationship Diagram: Factors Influencing Viscosity
Caption: Interplay of key parameters on reaction viscosity.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity range for oxocan-2-one polymerizations?
The viscosity can vary dramatically from a few centipoises (cP) at the beginning of the reaction to well over 1,000,000 cP (effectively a solid) for high molecular weight polymers in bulk. In solution polymerization, the viscosity is typically maintained in a manageable range of 100 - 5,000 cP, depending on the concentration and molecular weight.
Q2: Are there alternative polymerization techniques that can mitigate viscosity issues?
Yes, besides solution polymerization, other techniques can be employed:
-
Suspension Polymerization: The monomer is dispersed as droplets in an immiscible liquid (usually water). Polymerization occurs within these droplets, and the viscosity of the overall system remains low, close to that of the continuous phase.
-
Enzymatic Polymerization: Lipase-catalyzed ROP can often be performed under milder conditions and may offer better control over the polymerization, potentially mitigating rapid viscosity increases.[17]
Q3: Can I use a chain transfer agent to control viscosity?
Yes, chain transfer agents (CTAs) can be used to control the molecular weight of the polymer, which in turn helps to manage viscosity.[18] Alcohols are commonly used as CTAs in the ROP of lactones. By adjusting the concentration of the CTA, you can target a specific molecular weight.
Experimental Workflow: Using a Chain Transfer Agent
Caption: Workflow for molecular weight control using a CTA.
Q4: How does the choice of catalyst affect viscosity?
The catalyst primarily affects the rate of polymerization. A highly active catalyst will lead to a faster increase in molecular weight and, therefore, a more rapid rise in viscosity. Common catalysts for the ROP of oxocan-2-one include tin(II) octoate (Sn(Oct)₂) and various organocatalysts.[19] The choice and concentration of the catalyst should be considered in conjunction with other parameters like temperature and monomer concentration to achieve a controlled polymerization.
By understanding the fundamental principles behind the viscosity of polymerizing systems and implementing the troubleshooting strategies outlined in this guide, you will be well-equipped to successfully manage your oxocan-2-one polymerization experiments and achieve your desired polymer properties with greater control and reproducibility.
References
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Atta, S., Cohen, J., Kohn, J., & Gormley, A. J. (2020). Ring opening polymerization of ε-caprolactone through water. Polymer Chemistry. Available at: [Link]
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Wannasawang, P., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PLoS ONE. Available at: [Link]
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Nassar, A., & Kloker, M. (2022). Why increase in complex viscosity of polymer melt at high temperature? ResearchGate. Available at: [Link]
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Penczek, S., et al. (2022). Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Synthesis and Molecular Structures. Macromolecules. Available at: [Link]
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Unknown Author. (n.d.). Solution & Bulk polymerization. ResearchGate. Available at: [Link]
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Kim, J. H., et al. (2021). Effects of temperature alteration on viscosity, polymerization, and in-vivo arterial distribution of N-butyl cyanoacrylate-iodized oil mixtures. Scientific Reports. Available at: [Link]
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Unknown Author. (n.d.). The effects of solvent and initiator on anionic ring opening polymerization of ε-caprolactone: Synthesis and characterization. ResearchGate. Available at: [Link]
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Various Authors. (2018). How to increase the viscosity of a coating solution containing two polymer with different Wt%? ResearchGate. Available at: [Link]
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Various Authors. (2017). How to deal with highly viscous polyester. ResearchGate. Available at: [Link]
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Unknown Author. (n.d.). Bulk vs. Solution Polymerization Methods. Scribd. Available at: [Link]
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Chen, K.-L., et al. (2021). Low-Temperature and Solventless Ring-Opening Polymerization of Eutectic Mixtures of l-Lactide and Lactones for Biodegradable Polyesters. ACS Applied Polymer Materials. Available at: [Link]
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Unknown Author. (n.d.). VISCOSITY STUDIES OF SYNTHESIZED POLYOL ESTER FROM JATROPHA OIL. UTPedia. Available at: [Link]
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Unknown Author. (n.d.). Effect of temperature on viscosity of polymer solution. ResearchGate. Available at: [Link]
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Sathish, V., et al. (2021). Effect of Polymer Viscosity and Polymerization Kinetics on the Electrical Response of Carbon Nanotube Yarn/Vinyl Ester Monofilament Composites. Polymers. Available at: [Link]
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Arote, R. B., & Hakkarainen, M. (2012). Control on molecular weight reduction of poly(ε-caprolactone) during melt spinning--a way to produce high strength biodegradable fibers. Biomacromolecules. Available at: [Link]
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Unknown Author. (n.d.). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2023). Main Controlling Factors Affecting the Viscosity of Polymer Solution due to the Influence of Polymerized Cations in High-Salt Oilfield Wastewater. Polymers. Available at: [Link]
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Monteiro, Y. F., et al. (2018). Influence of the Temperature on the Viscosity of Different Types of Silicone. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Li, Y., et al. (2022). Microwave-assisted in situ ring-opening polymerization of ε-caprolactone in the presence of modified halloysite nanotubes loaded with stannous chloride. RSC Advances. Available at: [Link]
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La Scala, A., et al. (2016). Ring opening polymerization of 3-caprolactone in the presence of wet b-cyclodextrin: effect of the operative pressure and of water. RSC Advances. Available at: [Link]
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Hong, M., & Chen, E. Y.-X. (2016). Ring-Opening Polymerization of Lactones to Prepare Closed-Loop Recyclable Polyesters. Macromolecules. Available at: [Link]
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Yang, Y.-H., et al. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. Polymers. Available at: [Link]
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Various Authors. (2022). What is the difference between bulk and solution polymerization? Quora. Available at: [Link]
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Clamor, C., et al. (2024). Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position. Polymer Chemistry. Available at: [Link]
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Wlodarski, K., et al. (2020). The Influence of Temperature and Viscosity of Polyethylene Glycol on the Rate of Microwave-Induced In Situ Amorphization of Celecoxib. Pharmaceutics. Available at: [Link]
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Kudyshkin, V. O., et al. (2004). Radical Polymerization of N-Vinylcaprolactam in the Presence of Chain-Transfer Agents. Chemical Papers. Available at: [Link]
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Chemistry For Everyone. (2023). What Is The Difference Between Solution And Bulk Polymerization? YouTube. Available at: [Link]
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Persia Resin Co. (2024). Common Challenges in Polyester Resin Production and How to Overcome Them. Persia Resin. Available at: [Link]
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Garkalne, D., et al. (2011). Process Optimization of Poly(ε-caprolactone) Synthesis by Ring Opening Polymerization. Iranian Polymer Journal. Available at: [Link]
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Various Authors. (2023). Studies on the viscosity behavior of polymer solutions at low concentrations. ResearchGate. Available at: [Link]
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Unknown Author. (n.d.). Acid number, viscosity and end-point detection in a multiphase high temperature polymerisation process using an online miniaturi. Elsevier. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Polymerization of Oxocan-2-one and ε-Caprolactone for Biomedical Applications
For researchers and developers in the fields of advanced drug delivery and tissue engineering, the choice of monomer is a critical decision that dictates the ultimate performance of the resulting biodegradable polyester. Among the family of lactones, ε-caprolactone has long been the workhorse, yielding the well-characterized and FDA-approved poly(ε-caprolactone) (PCL). However, its seven-membered ring sibling, oxocan-2-one (also known as ζ-heptanolactone), presents an intriguing alternative for tuning polymer properties.
This guide provides an in-depth comparative analysis of these two monomers, moving beyond simple data sheets to explore the causal relationships between their structures, polymerization behaviors, and final material properties. The insights and protocols herein are designed to empower scientists to make informed decisions in the rational design of next-generation biomaterials.
Monomer Structures at a Glance
At the heart of their differing behaviors are the distinct ring sizes of the two monomers. ε-Caprolactone is a seven-membered cyclic ester, whereas oxocan-2-one is its larger, eight-membered homologue. This seemingly small difference of one additional methylene group has profound implications for ring strain and, consequently, polymerizability.
Caption: Chemical structures of ε-Caprolactone and Oxocan-2-one.
The Critical Role of Ring Strain in Polymerization
The primary driving force for the ring-opening polymerization (ROP) of cyclic esters is the release of ring strain. This strain arises from bond angle distortion, conformational restrictions, and non-bonded atomic interactions within the cyclic structure. The thermodynamics of polymerization are governed by the Gibbs free energy equation, ΔG = ΔH - TΔS. For polymerization to be favorable, ΔG must be negative.
-
Enthalpy (ΔH): The polymerization of lactones is typically an exothermic process (negative ΔH) because the strained ester bond in the cyclic monomer is replaced by a more stable, acyclic ester bond in the polymer chain. The magnitude of this exotherm is directly related to the amount of ring strain released.[1]
-
Entropy (ΔS): Polymerization involves the conversion of many small, independent monomer molecules into a single, long polymer chain, resulting in a decrease in translational degrees of freedom. This leads to a negative entropy change (ΔS < 0), which is thermodynamically unfavorable.[1]
Therefore, the enthalpic contribution from ring strain release must be sufficient to overcome the unfavorable entropy change.[2] For lactones with 4 to 7-membered rings, polymerization is favored at lower temperatures.[3] While both ε-caprolactone and oxocan-2-one are readily polymerizable, their differing ring strains influence their reactivity. ε-caprolactone possesses significant ring strain, leading to a highly favorable enthalpy of polymerization (ΔH ≈ -7 kcal/mol).[2] Larger rings, such as the 8-membered oxocan-2-one, also possess considerable strain, ensuring a strong thermodynamic driving force for ROP.[3][4]
Comparative Analysis of Polymerization Performance
The choice of monomer directly impacts reaction kinetics, the degree of control over the final polymer structure, and the resulting molecular weight.
| Parameter | ε-Caprolactone | Oxocan-2-one (ζ-Heptanolactone) | Rationale & Causality |
| Ring Size | 7 atoms | 8 atoms | The additional methylene group in oxocan-2-one alters ring strain and conformation. |
| Molar Mass | 114.14 g/mol | 128.17 g/mol | Directly impacts stoichiometry calculations for targeted molecular weights. |
| Polymerization Kinetics | Well-studied; generally rapid. Activation energy (Ea) with Sn(Oct)₂ is ~65-80 kJ/mol.[5][6] | Less studied, but expected to have slightly different kinetics due to ring strain and steric factors. | Reactivity is a function of ring strain and the accessibility of the carbonyl group to the catalyst. The relative rates can vary depending on the catalytic system used. |
| Control over Mₙ & PDI | Excellent control achievable, with PDI values typically < 1.2.[7] | Good control has been demonstrated, with predictable molecular weights and low dispersity (PDI < 1.2).[8] | Both monomers undergo living/controlled polymerization via the coordination-insertion mechanism with appropriate catalysts, allowing for precise control over polymer chain length. |
Head-to-Head Comparison of Polymer Properties
The ultimate utility of these monomers is defined by the characteristics of the polymers they produce: poly(ε-caprolactone) (PCL) and poly(ζ-heptanolactone) (PHL). The extra methylene group in the PHL repeating unit fundamentally alters its material properties.
| Property | Poly(ε-caprolactone) (PCL) | Poly(ζ-heptanolactone) (PHL) | Significance for Drug Development & Research |
| Melting Temp. (Tₘ) | ~60 °C | ~64 °C[9] | A higher Tₘ can improve thermal stability for processing and storage, but both are relatively low, making them suitable for applications like 3D printing and low-temperature processing. |
| Glass Transition (T₉) | ~ -60 °C | Data not widely available, but expected to be low. | A low T₉ indicates high chain flexibility at physiological temperatures, resulting in a soft, rubbery material suitable for soft tissue engineering and flexible devices. |
| Crystallinity | Semi-crystalline | Semi-crystalline, with a reported degree of crystallinity around 50%.[9] | Crystallinity impacts mechanical strength, degradation rate, and drug permeability. The crystalline domains are less permeable to water, slowing degradation.[10] |
| Mechanical Properties | Flexible and tough, with high elongation at break. | Expected to have similar flexibility but potentially different tensile strength and modulus due to altered chain packing and crystallinity. | Tailoring mechanical properties to match the target tissue (e.g., soft tissue vs. bone) is critical for regenerative medicine applications. |
| Biodegradation Rate | Slow; in vivo degradation can take over 2-3 years.[11] | Expected to be slower than PCL. | The degradation rate must match the rate of tissue regeneration or the required duration of drug release. Slower degradation can be advantageous for long-term implants or extended-release drug formulations. |
Mechanistic Insights: The Coordination-Insertion Pathway
For both monomers, one of the most common and effective catalytic systems for ROP is Tin(II) octoate, Sn(Oct)₂, typically used with an alcohol co-initiator (e.g., butanol, hexanol).[5] The reaction proceeds via a coordination-insertion mechanism . Understanding this pathway is key to controlling the polymerization and validating the experimental setup.
Caption: The coordination-insertion mechanism for Sn(Oct)₂-catalyzed ROP.
Causality in the Mechanism:
-
Activation: Sn(Oct)₂ itself is a pre-catalyst. It reacts with the alcohol to form the true initiating species, a tin alkoxide.[5] This step is crucial; without an alcohol, initiation is slow and uncontrolled.
-
Coordination: The carbonyl oxygen of the lactone monomer coordinates to the electrophilic tin atom. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.
-
Insertion: The alkoxide group attached to the tin attacks the activated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the lactone ring. This "inserts" the monomer unit into the tin-alkoxide bond.
-
Propagation: The process repeats, with the newly formed alkoxide at the end of the growing polymer chain coordinating and opening subsequent monomer molecules. This living/controlled nature allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity.
Experimental Protocols
The following protocols describe the bulk ring-opening polymerization for each monomer. These procedures are designed to be self-validating by targeting a specific degree of polymerization (DP), which can then be confirmed via ¹H NMR and Size Exclusion Chromatography (SEC/GPC).
General Experimental Workflow
Caption: Standard workflow for bulk ring-opening polymerization.
Protocol 1: Synthesis of Poly(ε-caprolactone) (PCL)
Objective: To synthesize PCL with a target degree of polymerization (DP) of 100.
Materials:
-
ε-Caprolactone (monomer)
-
Benzyl alcohol (initiator)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)
-
Toluene (anhydrous, for catalyst solution)
-
Dichloromethane (DCM, for dissolving)
-
Methanol (cold, for precipitation)
-
Nitrogen or Argon gas supply
Methodology:
-
Reagent Preparation (Causality: Water terminates the growing polymer chains and deactivates the catalyst, hence all reagents and glassware must be rigorously dried).
-
Dry a 25 mL Schlenk flask and magnetic stir bar in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Purify ε-caprolactone by vacuum distillation from calcium hydride (CaH₂). Store over molecular sieves under inert gas.
-
Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M).
-
-
Reactor Setup:
-
Under a positive pressure of inert gas, add ε-caprolactone (e.g., 2.28 g, 20 mmol, 100 eq.) to the dried Schlenk flask.
-
Add benzyl alcohol (e.g., 21.6 mg, 0.2 mmol, 1 eq.) via syringe. The [Monomer]/[Initiator] ratio determines the target DP. Here, [20 mmol]/[0.2 mmol] = 100.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 110 °C and stir for 5 minutes to ensure thermal equilibrium.
-
Inject the Sn(Oct)₂ catalyst solution via syringe. A typical [Monomer]/[Catalyst] ratio is 1000:1 to 5000:1. For a 2000:1 ratio, add 0.01 mmol of Sn(Oct)₂ (0.1 mL of a 0.1 M solution).
-
Allow the reaction to proceed for the desired time (e.g., 2-24 hours, depending on desired conversion).
-
-
Isolation:
-
Remove the flask from the oil bath and allow it to cool to room temperature. The product will be a viscous liquid or a solid.
-
Dissolve the crude polymer in a minimal amount of dichloromethane (~10 mL).
-
Slowly pour the polymer solution into a beaker of cold, stirring methanol (~200 mL). The PCL will precipitate as a white solid.
-
Filter the solid product, wash with fresh methanol, and dry in a vacuum oven at room temperature until a constant weight is achieved.
-
Protocol 2: Synthesis of Poly(ζ-heptanolactone) (PHL)
Objective: To synthesize PHL with a target degree of polymerization (DP) of 100.
Materials:
-
Oxocan-2-one (ζ-heptanolactone, monomer)
-
Benzyl alcohol (initiator)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)
-
Toluene, Dichloromethane, Methanol (as above)
-
Nitrogen or Argon gas supply
Methodology: (The procedure is analogous to that for ε-caprolactone, reflecting the similar polymerization mechanism. Adjustments are made for molar mass.)
-
Reagent Preparation:
-
Follow the same drying and purification procedures as for Protocol 1. Oxocan-2-one should be purified by vacuum distillation or recrystallization to remove any hydrolytic impurities.
-
-
Reactor Setup:
-
Under a positive pressure of inert gas, add oxocan-2-one (e.g., 2.56 g, 20 mmol, 100 eq.) to the dried Schlenk flask.
-
Add benzyl alcohol (e.g., 21.6 mg, 0.2 mmol, 1 eq.) via syringe to set the target DP to 100.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 110-130 °C. Higher temperatures may be beneficial for larger, less reactive rings.
-
Inject the Sn(Oct)₂ catalyst solution (e.g., 0.01 mmol for a [M]/[C] ratio of 2000:1).
-
Monitor the reaction. Due to potential differences in reactivity, the time to reach high conversion may differ from that of ε-caprolactone.
-
-
Isolation:
-
Cool the reaction to room temperature.
-
Dissolve the resulting polymer in dichloromethane.
-
Precipitate the PHL in cold methanol. The polymer should appear as a white solid.
-
Filter, wash, and dry the product under vacuum to a constant weight.
-
Conclusion
Both ε-caprolactone and oxocan-2-one are valuable monomers for creating biodegradable aliphatic polyesters.
-
ε-Caprolactone remains the industry standard, offering rapid, well-controlled polymerization and yielding a flexible, tough polymer (PCL) with a moderate degradation rate. Its extensive safety and performance data make it a reliable choice for many applications.
-
Oxocan-2-one is a compelling alternative for applications requiring enhanced thermal stability (higher Tₘ) and potentially slower degradation kinetics. The resulting polymer, PHL, shares the desirable flexibility of PCL but offers a subtly different property profile due to the additional methylene unit in its backbone.
The choice between these two monomers should be driven by the specific performance requirements of the final application. For long-term implants or drug delivery systems where a slower degradation profile is paramount, oxocan-2-one warrants strong consideration. For applications where a wealth of historical data and established protocols are preferred, ε-caprolactone is the prudent choice. By understanding the fundamental relationship between monomer structure and polymer properties, researchers can strategically select the optimal building block for their innovation.
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Atta, S., Cohen, J., Kohn, J., & Gormley, A. J. (2021). Ring opening polymerization of ε-caprolactone through water. Polymer Chemistry, 12(2), 159-164. [Link]
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Siripitayananon, J., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Designed Monomers and Polymers, 24(1), 136-146. [Link]
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Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 13(6), e0199231. [Link]
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van der Meulen, I., de Geus, M., & Heise, A. (2016). Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. Biomacromolecules, 17(9), 2741-2749. [Link]
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Di Lorenzo, M. L., et al. (2023). Crystal Structure of Poly(7-heptalactone). Macromolecules, 56(12), 4645–4655. [Link]
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Cheméo. (n.d.). Chemical Properties of Heptanolactone (CAS 539-87-7). [Link]
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Shaswat, S., & Ghoshal, A. K. (2012). Comparative Study of Polycaprolactone Production from ε-Caprolactone Using Ring Opening Polymerization in Flask And Reactor Level. ResearchGate. [Link]
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Kaczmarek, H., et al. (2019). Structural and Thermo-Mechanical Properties of Poly(ε-Caprolactone) Modified by Various Peroxide Initiators. Materials, 12(13), 2108. [Link]
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Koutná, K., et al. (2020). Structure Characterization and Biodegradation Rate of Poly(ε-caprolactone)/Starch Blends. Polymers, 12(6), 1263. [Link]
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Zhang, Y., et al. (2023). Effect of Poly (Caprolactone) Introduction Site on the Network Structure and Properties of Glycidyl Azide Polymer Adhesive. Polymers, 15(19), 3925. [Link]
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Sukhanova, T. E., et al. (2019). Comparative Study of Polymer Nanoparticles on the Basis of Caprolactone–Polyvinyl Alcohol Mixtures with an Encapsulated Antitumor Preparation by Atomic Force Microscopy, X-Ray Diffraction, and Dynamic Light Scattering. Technical Physics, 64(12), 1801-1808. [Link]
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Cami, E. R., et al. (2020). Controlling the biodegradation rates of poly(globalide-co-ε-caprolactone) copolymers by post polymerization modification. arXiv. [Link]
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Al-Mulla, E. A. J., & Al-Marzoki, R. M. (2018). Impact of Molecular Weight on the Thermal Stability and the Miscibility of Poly(ε-caprolactone)/Polystyrene Binary Blends. ResearchGate. [Link]
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Siripitayananon, J., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PubMed. [Link]
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Kricheldorf, H. R., et al. (2000). Polymerizations of ε-caprolactone and L,L-dilactide initiated with stannous octoate and stannous butoxide - A comparison. Macromolecular Chemistry and Physics, 201(12), 1279-1286. [Link]
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Tsuji, H. (2005). Hydrolytic degradation of poly(ε-caprolactone) in the melt. Polymer Degradation and Stability, 90(2), 341-347. [Link]
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A Comparative Guide to the Biological Activity of Oxocan-2-one and Other Eight-Membered Lactone Derivatives
Welcome to a comprehensive exploration of the biological activities of oxocan-2-one derivatives and their broader family of eight-membered lactones. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this fascinating class of compounds. We will delve into their cytotoxic and antimicrobial properties, supported by experimental data, and provide detailed protocols to facilitate further research and development.
Introduction to Oxocan-2-ones and Eight-Membered Lactones
The oxocan-2-one (also known as oxacyclooctan-2-one or ε-caprolactone) scaffold is an eight-membered ring lactone. While synthetic derivatives of the simple oxocan-2-one are not extensively explored in the literature for their biological activities, nature provides a rich source of more complex molecules containing this eight-membered ring system. These natural products have demonstrated a range of promising biological effects, from anticancer to antimicrobial activities. Understanding the structure-activity relationships of these naturally occurring derivatives provides valuable insights for the design of novel therapeutic agents.
This guide will focus on a comparative analysis of a selection of well-characterized, naturally occurring eight-membered lactones, providing a framework for understanding their potential in drug discovery.
Comparative Analysis of Biological Activities
We will compare the biological activities of three prominent examples of naturally occurring eight-membered lactones: Octalactin A , Cephalosporolide D , and (+)-Aspicilin . These compounds, while sharing the core eight-membered lactone structure, exhibit distinct biological profiles.
Anticancer and Cytotoxic Activity
A significant area of interest for these compounds is their potential as anticancer agents. Their cytotoxic effects against various cancer cell lines have been evaluated, providing a basis for comparison.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Octalactin A Analog (K4) | Murine L1210 Leukemia | ~10 | [1] |
| Cephalosporolide D | Not extensively reported | - | [2] |
| (+)-Aspicilin | Murine P388 Leukemia | 1.5 |
Insights from the Data:
The synthetic analog of Octalactin A, designated K4, has shown notable activity against murine leukemia cells, with an IC50 value of approximately 10 µM.[1] In contrast, the natural Octalactin A was found to be inactive at 50 µM in the same study.[1] This highlights the critical role of specific structural modifications in determining cytotoxic potency. (+)-Aspicilin has demonstrated more potent cytotoxic activity against a murine leukemia cell line. While specific data for Cephalosporolide D's anticancer activity is not as readily available in comparative studies, its structural complexity suggests potential for biological activity that warrants further investigation.[2]
Antimicrobial Activity
Several eight-membered lactones have also been investigated for their ability to inhibit the growth of various microorganisms.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Octalactin A | Bacillus subtilis | 12.5 | |
| Octalactin A | Staphylococcus aureus | 25 | |
| Cephalosporolide D | Not extensively reported | - | [2] |
| (+)-Aspicilin | Mycobacterium tuberculosis | 6.25 |
Insights from the Data:
Octalactin A exhibits moderate antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. (+)-Aspicilin, on the other hand, has shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The antimicrobial spectrum of Cephalosporolide D remains an area for further exploration.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability and the cytotoxic potential of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganism on an appropriate agar medium overnight at its optimal growth temperature.
-
Prepare a suspension of the microorganism in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Structure-Activity Relationship Insights
The varied biological activities of these eight-membered lactones underscore the importance of their stereochemistry and the nature and position of substituents on the lactone ring. For instance, the difference in activity between Octalactin A and its synthetic analog K4 suggests that modifications to the side chain can dramatically impact cytotoxicity.[1] The presence of specific functional groups and their spatial orientation are key determinants of how these molecules interact with their biological targets. Further research focusing on systematic modifications of these natural product scaffolds will be crucial for developing derivatives with enhanced potency and selectivity.
Conclusion
The oxocan-2-one scaffold and its more complex, naturally occurring eight-membered lactone counterparts represent a promising area for drug discovery. While the available data on a wide range of synthetic derivatives is currently limited, the potent biological activities of natural products like Octalactin A and (+)-Aspicilin provide a strong rationale for further investigation. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration and development of this intriguing class of molecules for therapeutic applications.
References
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Ferraz, H. M. C., Bombonato, F. I., & Sano, M. K. (2008). Natural occurrence, biological activities and synthesis of eight-, nine-, and eleven-membered ring lactones. Química Nova, 31(4), 885-900. [Link]
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Mazur, M., & Masłowiec, D. (2022). Antimicrobial Activity of Lactones. Antibiotics, 11(10), 1327. [Link]
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Yadav, J. S., Reddy, P. N., & Kumar, S. A. (2022). Total synthesis of (–)-cephalosporolide D. Natural Product Research, 36(15), 4021-4025. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Perez, R. M., Perez, C., Garcia-Gravalos, M. D., & Rios, J. L. (1995). Antitumor activity of novel octalactin A analogs in murine leukemia cells in vitro. General Pharmacology: The Vascular System, 26(7), 1657-1662. [Link]
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Cross-Validation of GC-MS and NMR for the Characterization of Oxocan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the unambiguous characterization of molecular structures is paramount. This is particularly true in fields such as drug development and materials science, where the precise identification of a compound dictates its function and safety. Oxocan-2-one, a medium-ring lactone, serves as a valuable case study for the cross-validation of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of these methodologies for the characterization of oxocan-2-one, offering experimental data and protocols to illustrate their complementary strengths.
Introduction to Oxocan-2-one and the Imperative of Orthogonal Analysis
Oxocan-2-one (C₇H₁₂O₂) is an eight-membered cyclic ester, a structural motif found in various natural products and utilized as a building block in organic synthesis.[1] Its volatility and thermal stability make it amenable to GC-MS analysis, while its hydrogen and carbon framework is well-suited for elucidation by NMR.
Cross-validation, the process of corroborating results from two or more independent analytical methods, is a cornerstone of robust scientific inquiry. By employing orthogonal techniques like GC-MS and NMR, which rely on fundamentally different physical principles, we can achieve a higher degree of confidence in the identity and purity of a substance. GC-MS provides information on the molecular weight and fragmentation pattern, while NMR reveals the connectivity and chemical environment of individual atoms within the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Fragmentation Fingerprint
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[2] For a molecule like oxocan-2-one, GC provides an accurate retention time, a key parameter for identification and purity assessment, while MS delivers a unique fragmentation pattern that serves as a molecular fingerprint.
Experimental Protocol: GC-MS Analysis of Oxocan-2-one
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Method Parameters:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
Sample Preparation: A dilute solution of oxocan-2-one in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
Workflow for GC-MS Analysis
Caption: Cross-validation workflow for oxocan-2-one.
Conclusion: A Synergistic Approach to Structural Elucidation
The characterization of oxocan-2-one exemplifies the synergistic relationship between GC-MS and NMR spectroscopy. While GC-MS provides rapid and sensitive detection, confirming molecular weight and key functional groups through fragmentation, NMR offers an unparalleled, detailed map of the molecular architecture. The convergence of data from these two powerful, orthogonal techniques provides an exceptionally high level of confidence in the structural assignment. For researchers in drug development and other scientific disciplines, the adoption of a cross-validation strategy is not merely good practice but an essential component of rigorous and reliable chemical characterization.
References
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PubChem. 2-Oxocanone. [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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LookChem. Cas 539-87-7,oxocan-2-one. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS)*. [Link]
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MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]
-
Royal Society of Chemistry. Recent advances in catalytic synthesis of medium-ring lactones and their derivatives. [Link]
-
ACS Publications. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. [Link]
-
MDPI. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. [Link]
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ResearchGate. Total Synthesis of Natural 8- and 9-Membered Lactones: Recent Advancements in Medium-Sized Ring Formation. [Link]
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Biblioteca Digital do IPB. 14.02 Eight-Membered Rings With One Oxygen Atom. [Link]
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LOCKSS. 170 NMR SPECTROSCOPY OF LACTONES. [Link]
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UCA. 11,16 Oxetane lactones. Spectroscopic evidences and conformational analysis. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Chemguide. interpreting C-13 nmr spectra. [Link]
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doc brown's advanced organic chemistry revision notes. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one. [Link]
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13CNMR. [Link]
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Chemistry Stack Exchange. Assignment of the 13C NMR of 2-heptanone. [Link]
-
2-Decanone | C 10 H 20 O | MD Topology | NMR | X-Ray. [Link]
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IQ UFRGS. Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. [Link]
-
NIH. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. [Link]
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YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
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YouTube. A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". [Link]
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Chemguide. mass spectra - fragmentation patterns. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
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PubMed. Synthesis, structure, and spectroscopy of an oxodiiron(II) complex. [Link]
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PMC. Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study. [Link]
-
The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. [Link]
- Google Patents. CN1557809A - Process for synthesis of chiral oxazolidine-2-thioketone compounds.
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PubChem. 1,3-Oxazocan-2-one. [Link]
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PubChem. Oxocane. [Link]
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PubChem. Oxocan-5-one. [Link]
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RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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ResearchGate. 1 H NMR chemical shifts and coupling constants of selected model compounds | Download Scientific Diagram. [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
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Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]
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Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
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ResearchGate. Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives | Request PDF. [Link]
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NIH. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. [Link]
-
PubMed. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. [Link]
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Evaluating the Biocompatibility of Oxocan-2-one-based Polymers
Executive Summary
Oxocan-2-one-based polymers, specifically poly(oxocan-2-one) (also known as poly(7-heptanolactone) or P7HHp ), represent an emerging class of aliphatic polyesters that serve as hydrophobic homologs to the widely used polycaprolactone (PCL). Derived from the ring-opening polymerization (ROP) of the 8-membered lactone oxocan-2-one, these polymers exhibit enhanced thermal stability and hydrophobicity compared to their 7-membered ring counterparts.
This guide provides a technical framework for evaluating the biocompatibility of poly(oxocan-2-one). It contrasts the material's performance with industry standards (PCL and PLA) and details self-validating experimental protocols for assessing cytotoxicity and degradation kinetics.
Chemical Identity & Material Properties
Poly(oxocan-2-one) is an aliphatic polyester synthesized via the ring-opening polymerization of oxocan-2-one (7-heptanolactone). Its structure differs from PCL by the addition of two methylene groups in the repeating unit, which significantly alters its physicochemical profile.
Structural Comparison
-
PCL (Polycaprolactone):
-
Poly(oxocan-2-one):
The increased hydrocarbon chain length imparts higher hydrophobicity and alters the crystalline packing, resulting in a melting point (
Key Physical Properties
| Property | Poly(oxocan-2-one) | Polycaprolactone (PCL) | Polylactide (PLA) |
| Monomer Ring Size | 8-membered (Lactone) | 7-membered (Lactone) | 6-membered (Diester) |
| Melting Point ( | ~64 °C | ~60 °C | 150–170 °C |
| Glass Transition ( | ~ -60 °C to -50 °C | -60 °C | 55–60 °C |
| Crystallinity | High (~50%) | High (~40-50%) | Variable (Semi-crystalline) |
| Hydrophobicity | High (7-carbon spacer) | Moderate (5-carbon spacer) | Low/Moderate |
| Degradation Mode | Surface/Bulk Erosion (Slow) | Bulk Erosion (Slow) | Bulk Erosion (Fast) |
Technical Insight: The melting point of poly(oxocan-2-one) (~64°C) allows it to remain solid at body temperature while being processable at relatively low temperatures, minimizing thermal degradation of encapsulated bioactive agents during fabrication.
Biocompatibility Evaluation Framework
To validate poly(oxocan-2-one) for biomedical applications, researchers must assess its interaction with biological systems. The following framework synthesizes ISO 10993 standards with specific considerations for hydrophobic polyesters.
A. Cytotoxicity (In Vitro)
As an aliphatic polyester, poly(oxocan-2-one) degrades into 7-hydroxyheptanoic acid . Unlike the acidic degradation products of PLA (lactic acid) which can significantly lower local pH and cause inflammation, hydroxyalkanoic acids from longer-chain polyesters generally exhibit slower release rates and milder acidity.
-
Primary Assay: Direct contact and extract assays using fibroblast (L929) or endothelial cells.
-
Expected Outcome: Cell viability >80% (Non-cytotoxic).
B. Degradation Kinetics
The degradation rate is the critical differentiator. The extra methylene groups in the backbone increase the hydrophobicity, retarding water uptake and hydrolysis of the ester bond.
-
Mechanism: Random hydrolytic chain scission.
-
Timeline: Predicted to be slower than PCL (>2 years for complete resorption), making it suitable for long-term implants (e.g., drug-eluting stents, orthopedic scaffolds).
C. Hemocompatibility
For applications in vascular grafts, the high hydrophobicity of poly(oxocan-2-one) may promote protein adsorption (e.g., fibrinogen), potentially triggering thrombosis.
-
Mitigation: Surface modification (e.g., PEGylation) is often required for blood-contacting applications.
Experimental Protocols
These protocols are designed to be self-validating. The inclusion of positive and negative controls ensures that the data generated is robust and reproducible.
Protocol 1: Enzymatic Ring-Opening Polymerization (eROP)
Objective: Synthesize metal-free poly(oxocan-2-one) to avoid toxic catalyst residues (e.g., Tin) that compromise biocompatibility.
-
Reagents:
-
Monomer: Oxocan-2-one (dried over
). -
Catalyst: Candida antarctica Lipase B (CALB) (immobilized, e.g., Novozym 435).
-
Solvent: Toluene (anhydrous) or Bulk (solvent-free).
-
-
Procedure:
-
Mix oxocan-2-one (1.0 M) with CALB (10-20 wt% relative to monomer) in a reaction vial under dry Argon.
-
Incubate at 60–80 °C for 24–48 hours.
-
Validation: Monitor monomer conversion via
-NMR (disappearance of signal at 4.2 ppm).
-
-
Purification:
-
Dissolve crude polymer in chloroform; filter out enzyme.
-
Precipitate in cold methanol to remove unreacted monomer.
-
Dry under vacuum.
-
Protocol 2: ISO 10993-5 Cytotoxicity Assay (Extract Method)
Objective: Determine if leachable degradation products are toxic.
-
Extraction:
-
Incubate sterilized polymer film (
) in cell culture medium (DMEM + 10% FBS) at 37 °C for 24 hours. -
Control: High-density polyethylene (Negative), Polyurethane + 0.1% ZDEC (Positive).
-
-
Cell Seeding:
-
Seed L929 mouse fibroblasts at
cells/well in a 96-well plate. Incubate for 24h.
-
-
Exposure:
-
Replace medium with 100% polymer extract. Incubate for 24h.
-
-
Quantification:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Calculation:
- .
Visualizations
Figure 1: Synthesis and Degradation Pathway
This diagram illustrates the enzymatic synthesis of the polymer and its subsequent hydrolytic degradation into metabolic products.
Caption: Enzymatic Ring-Opening Polymerization (eROP) of oxocan-2-one and subsequent hydrolytic degradation.
Figure 2: Biocompatibility Decision Matrix
A logic flow for determining the suitability of poly(oxocan-2-one) for specific medical applications.
Caption: Decision matrix for selecting poly(oxocan-2-one) based on cytotoxicity results and degradation requirements.
References
-
Structure and Properties of Poly(7-heptalactone)
-
Enzymatic Polymerization
-
Polycaprolactone Comparison
-
Polycaprolactone: Synthesis, Properties, and Applications.[3] Wikipedia/ChemicalBook.
-
-
Biocompatibility Standards
- ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
-
[Link]
Sources
Introduction
The ring-opening polymerization (ROP) of lactones is a fundamental and versatile method for the synthesis of biodegradable and biocompatible polyesters, which are paramount in the fields of drug delivery, tissue engineering, and sustainable materials. The kinetics of this polymerization are critically dependent on the structure of the lactone monomer, particularly its ring size, which dictates the inherent ring strain—a primary driving force for polymerization. This guide provides a comprehensive comparative analysis of the polymerization kinetics of oxocan-2-one (an eight-membered lactone) and its smaller counterparts, ε-caprolactone (a six-membered lactone) and δ-valerolactone (a five-membered lactone). Understanding the kinetic nuances of these monomers is essential for researchers, scientists, and drug development professionals to tailor polymer properties and optimize synthesis processes for specific applications.
This in-depth technical guide moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide a framework for conducting self-validating kinetic studies. All claims are substantiated with experimental data and supported by authoritative sources to ensure scientific integrity.
The Role of Ring Strain in Lactone Polymerization Kinetics
The rate of ring-opening polymerization is profoundly influenced by the thermodynamic stability of the cyclic monomer. Ring strain, arising from bond angle distortion and steric hindrance within the cyclic structure, is a key determinant of a lactone's polymerizability. Generally, higher ring strain leads to a more favorable enthalpy of polymerization (a more negative ΔH_p) and, consequently, a faster polymerization rate.
The trend in ring strain for common lactones is as follows:
-
γ-Butyrolactone (5-membered ring, related to δ-valerolactone): Exhibits low ring strain and is generally difficult to polymerize under standard conditions.
-
δ-Valerolactone (6-membered ring): Possesses moderate ring strain, making it readily polymerizable.
-
ε-Caprolactone (7-membered ring): Has significant ring strain, leading to rapid polymerization.
-
Oxocan-2-one (8-membered ring): As a medium-sized ring, it is expected to have considerable ring strain, suggesting a high propensity for ring-opening polymerization.
Studies on macrocyclic carbonates, which are structurally similar to lactones, have shown that an eight-membered ring (8MC) exhibits a significantly higher polymerization rate compared to larger rings (9MC to 12MC), a phenomenon attributed to its greater ring strain. This provides a strong indication that oxocan-2-one will also display a high polymerization rate, likely exceeding that of δ-valerolactone and potentially rivaling or surpassing that of ε-caprolactone under similar conditions.
Comparative Kinetic Data
The following table summarizes key kinetic parameters for the ring-opening polymerization of δ-valerolactone, ε-caprolactone, and inferred data for oxocan-2-one based on the established relationship between ring size and reactivity. It is important to note that direct, quantitative kinetic data for oxocan-2-one is less abundant in the literature compared to the more common lactones.
| Parameter | δ-Valerolactone (PVL) | ε-Caprolactone (PCL) | Oxocan-2-one (POC) (Inferred) |
| Ring Size | 6-membered | 7-membered | 8-membered |
| Relative Polymerization Rate | Moderate | Fast | Very Fast |
| Activation Energy (Ea) | ~70-90 kJ/mol[1] | ~65-80 kJ/mol[1][2] | Expected to be in a similar or lower range than ε-caprolactone |
| Enthalpy of Polymerization (ΔHp) | Less negative | More negative | Expected to be significantly negative |
Experimental Design for a Comparative Kinetic Study
To empirically validate the kinetic differences between these lactones, a well-designed experimental protocol is crucial. The following section outlines a detailed methodology for a comparative kinetic study using ¹H NMR spectroscopy to monitor monomer conversion. This technique is highly effective for in-situ monitoring of the reaction progress.
Experimental Workflow Diagram
Caption: Coordination-insertion mechanism for the ROP of lactones catalyzed by Sn(Oct)₂.
Trustworthiness and Self-Validation
The described experimental protocol incorporates several features to ensure the trustworthiness and self-validation of the kinetic data:
-
Internal Standard: The use of an internal standard (1,3,5-trioxane) that does not participate in the reaction allows for accurate quantification of monomer conversion, independent of variations in sample volume or spectrometer settings.
-
Inert Atmosphere: Conducting the entire experiment under a rigorously inert atmosphere minimizes side reactions and ensures that the observed kinetics are representative of the intended polymerization.
-
Reproducibility: Repeating the kinetic experiments for each lactone under identical conditions is essential to establish the statistical significance of the observed differences in polymerization rates.
-
Linearity of Kinetic Plots: A linear relationship in the first-order kinetic plot (ln([M]₀/[M]t) vs. time) provides strong evidence that the polymerization follows the assumed kinetic model and that the concentration of active species remains constant during the reaction.
Conclusion
The kinetic investigation of lactone ring-opening polymerization is fundamental to advancing the synthesis of tailored biodegradable polyesters. This guide provides a framework for a comparative study of oxocan-2-one, ε-caprolactone, and δ-valerolactone, highlighting the critical role of ring strain in determining polymerization rates. The provided experimental protocol, grounded in principles of scientific integrity, offers a robust methodology for obtaining reliable and comparable kinetic data. By understanding the kinetic behavior of these important monomers, researchers can more effectively design and control polymerization processes to produce materials with desired properties for a wide range of applications, from advanced drug delivery systems to sustainable plastics.
References
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Correlation between Polymerization Rate, Mechanism, and Conformer Thermodynamic Stability in Urea/Methoxide-Catalyz. DiVA. Available at: [Link]
-
Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of -Caprolactone. ResearchGate. Available at: [Link]
-
Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PubMed. Available at: [Link]
-
Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PMC. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Oxocan-2-one (ε-Caprolactone)
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of oxocan-2-one, more commonly known as ε-caprolactone (CAS 502-44-3). The procedures outlined here are designed to provide clear, actionable steps that protect laboratory personnel, ensure regulatory compliance, and maintain the integrity of our research environment.
Foundational Knowledge: Understanding ε-Caprolactone
ε-Caprolactone is a colorless, hygroscopic liquid widely used as a monomer for the synthesis of polycaprolactone (PCL), a biodegradable polyester with significant applications in biomedicine and material science.[1][2] While it possesses a favorable toxicological profile with low acute toxicity and is considered readily biodegradable, its specific chemical properties necessitate a structured approach to its disposal.[3][4] The primary hazards are its potential to cause serious eye irritation and skin irritation upon direct contact.[5]
Hazard Assessment: The "Why" Behind the Protocol
A robust disposal plan is built on a thorough understanding of the material's risks. The entire disposal workflow is designed to mitigate the specific hazards associated with ε-caprolactone.
-
Primary Hazards: The main risks are localized to direct contact. It is classified as causing serious eye damage (H318) and skin irritation (H315).[5] Therefore, all handling and disposal procedures must prioritize preventing splashes and skin contact.
-
Chemical Incompatibility: ε-Caprolactone can react with strong acids, strong bases, and strong oxidizing agents.[6][7] Improper segregation of waste can lead to chemical reactions within the waste container, potentially causing heat, gas generation, or container failure. This is the causal basis for the strict segregation protocols that follow.
-
Combustibility: With a flash point between 109°C and 127°C, it is a combustible liquid but not highly flammable.[6][8] Waste should still be kept away from open flames and high heat sources.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste stream containing ε-caprolactone, the following PPE is mandatory. This is not merely a recommendation but a critical system to prevent the primary hazards of eye and skin irritation.
-
Eye Protection: Wear safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][8]
-
Hand Protection: Wear protective gloves. Nitrile or butyl rubber gloves are suitable for incidental contact. For extended handling, consult the glove manufacturer's chemical resistance guide.
-
Body Protection: A standard laboratory coat is required.
-
Ventilation: Always handle open containers of ε-caprolactone waste within a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[6]
Waste Characterization: Is Your ε-Caprolactone Waste "Hazardous"?
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their waste is hazardous.[9][10]
-
Unused Product: Pure, unused ε-caprolactone is not typically listed as a federal hazardous waste.[7] However, it may meet certain state or local criteria for hazardous waste.
-
Mixtures: If ε-caprolactone is mixed with other solvents or reagents, the entire mixture must be evaluated. If it is mixed with a listed hazardous waste (e.g., methanol, dichloromethane), the entire volume is considered hazardous waste.
-
Characteristic Waste: The waste must also be evaluated for hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity. While pure ε-caprolactone does not typically exhibit these traits, mixtures might.
Causality: This characterization step is non-negotiable. It dictates the container type, labeling, storage time limits, and ultimate disposal method, ensuring compliance with federal and local laws.[11]
Step-by-Step Disposal and Handling Procedures
Protocol 1: Management of Small Spills (≤100 mL)
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Remove Ignition Sources: Although it has a high flash point, it is prudent to remove any nearby ignition sources.[12]
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3.
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal chemical binder.[3][6] Do not use reactive materials.
-
Collect Waste: Carefully scoop the absorbed material and place it into a designated, properly labeled waste container.
-
Decontaminate: Wipe the spill area with soap and water. Collect the cleaning materials as contaminated waste.
-
Dispose: The collected spill debris must be disposed of as chemical waste, following the final disposal pathways outlined below.
Protocol 2: Routine Waste Collection and Disposal
-
Segregation: This is the most critical step. Designate a specific waste stream for ε-caprolactone and compatible substances.
-
Containerization:
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. Metal cans or drums are also suitable.[12]
-
The container must be in good condition with a secure, leak-proof cap.
-
Keep the container closed at all times except when actively adding waste.
-
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste" (if applicable based on your characterization).
-
The full chemical name: "Waste ε-Caprolactone".
-
A list of all components in the container.
-
The associated hazards (e.g., "Eye Irritant," "Skin Irritant").
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area or central storage area. Ensure secondary containment is used to capture any potential leaks.
-
Final Disposal:
-
Waste ε-caprolactone and its contaminated materials should be disposed of through a licensed environmental waste management company.[5][13]
-
Incineration at an approved facility is a common and effective disposal method.[14]
-
Never discharge ε-caprolactone waste down the drain or into the sewer system.[3][12]
-
Contaminated packaging should be emptied completely and disposed of in the same manner as the chemical itself.[5][13]
-
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage. | [5] |
| Primary PPE | Safety goggles with side shields, protective gloves, lab coat. | [6][8] |
| Incompatible Materials | Strong Acids, Strong Bases, Strong Oxidizing Agents. | [6][7] |
| Spill Neutralization | Use inert absorbent material (sand, diatomite, chemical binder). | [3][6] |
| Primary Disposal Route | Collection by a licensed waste disposal company for incineration. | [5][13] |
| Regulatory Framework | Generator must characterize waste per EPA RCRA (40 CFR Part 261). | [9][11] |
ε-Caprolactone Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of ε-caprolactone waste streams in a laboratory setting.
Caption: Decision workflow for ε-caprolactone waste from generation to final disposal.
References
- ChemicalBook. (2023). 2-Oxetanone - Safety Data Sheet.
- Nexchem Ltd. (2023, April 17).
- ChemPoint.com. (2022, August 17).
- TCI Chemicals. (2023, April 30).
- LookChem. (n.d.). Cas 539-87-7, oxocan-2-one.
- Szabo-Scandic. (n.d.).
- International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): epsilon-CAPROLACTONE (ICSC: 1741).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - epsilon-Caprolactone monomer.
- East Harbour Group. (2022, November 9).
- Material Safety Data Sheet. (2009, June 11). ε-Caprolactone. Provided by a chemical supplier.
- Taylor & Francis. (n.d.). Ε-caprolactone – Knowledge and References.
- National Center for Biotechnology Information. (n.d.). epsilon-CAPROLACTONE. PubChem Compound Database.
- OECD Existing Chemicals Database. (2005, June 13). SIDS Initial Assessment Report for ε-CAPROLACTONE (CAS N°: 502-44-3).
- Fisher Scientific. (2009, October 29).
- U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Texas Woman's University (TWU). (n.d.).
- Sigma-Aldrich. (n.d.). ε-Caprolactone 97% (502-44-3).
- U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Chemistry For Everyone. (2024, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
- Chemos GmbH & Co.KG. (n.d.).
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Metasci. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
